Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-9-5-4-8-6-7-13-10(8)14-9/h4-7H,1-3H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNKMGRTVONKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
Introduction: A Key Heterocyclic Building Block
This compound is a heterocyclic organic compound featuring a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine framework is a bioisostere of indole and is considered a "privileged" structure, appearing in numerous biologically active compounds, including kinase inhibitors.[1] The presence of the tert-butyl carbamate (Boc) protecting group offers a versatile handle for synthetic transformations, making this molecule a valuable intermediate for the synthesis of more complex pharmaceutical agents.[2]
This guide provides a detailed examination of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization. The insights herein are intended to equip researchers with the foundational knowledge required for its effective handling, application, and derivatization in a laboratory setting.
Molecular and Structural Characteristics
The fundamental identity of a compound is defined by its structure and molecular formula. These characteristics are the basis for all other physicochemical properties.
-
Chemical Structure: The molecule consists of a fused bicyclic system where a pyrrole ring is joined to a pyridine ring. A tert-butyl carbamate group is attached at the 6-position of this core.
Caption: Chemical structure of this compound.
-
Identifiers: Key chemical identifiers are crucial for database searches and regulatory documentation.[3]
Core Physicochemical Properties
The physical state and behavior of the compound under various conditions are summarized below. While extensive experimental data for this specific molecule is not widely published, the properties can be inferred from its structure and data available for analogous compounds.
| Property | Value / Description | Source |
| Appearance | Expected to be a solid at room temperature. | [3] |
| Melting Point | Not specified in available literature. Determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is recommended. | |
| Boiling Point | Not applicable; likely to decompose at high temperatures. | |
| Solubility | Predicted to be soluble in organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO). Sparingly soluble in non-polar solvents and water. | |
| Storage Class | 11 - Combustible Solids. | [3] |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, direct experimental validation of physicochemical properties is paramount. The following section outlines standard, field-proven protocols for characterizing a novel or sparsely documented compound like this compound.
Protocol: Solubility Determination
Causality: Understanding a compound's solubility is critical for its application in synthesis, formulation, and biological assays. The choice of solvent directly impacts reaction kinetics, purification efficiency, and bioavailability. The presence of both a lipophilic tert-butyl group and polar N-H and pyridine moieties suggests a mixed solubility profile.
Methodology (Step-by-Step):
-
Preparation: Accurately weigh approximately 1-5 mg of the compound into several glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a test solvent (e.g., Water, Ethanol, DMSO, DCM, Hexane).
-
Equilibration: Vortex each vial for 1-2 minutes. Allow the samples to equilibrate at a controlled temperature (e.g., 25 °C) for at least 1 hour.
-
Visual Inspection: Observe each vial for undissolved solid. If fully dissolved, the compound is soluble at that concentration.
-
Incremental Addition: If the solid remains, add another measured aliquot of the solvent and repeat the equilibration process.
-
Quantification: Continue until the solid dissolves completely. The solubility is expressed in mg/mL or mol/L. For compounds that are very poorly soluble, High-Performance Liquid Chromatography (HPLC) analysis of the saturated supernatant is required for accurate quantification.
Caption: Workflow for experimental solubility determination.
Protocol: Spectroscopic Analysis
Spectroscopic methods provide unambiguous confirmation of the molecular structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. It provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
Methodology (Step-by-Step):
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons (N-H).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Following proton NMR, acquire a ¹³C NMR spectrum. This typically requires a greater number of scans due to the lower natural abundance of the ¹³C isotope.
Expected Spectral Features:
-
¹H NMR:
-
A sharp singlet integrating to 9 protons around δ 1.5 ppm, characteristic of the tert-butyl group.[5]
-
Several signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the pyrrolo[2,3-b]pyridine core.
-
A broad singlet for the pyrrole N-H proton (often > δ 10 ppm).
-
A singlet for the carbamate N-H proton.
-
-
¹³C NMR:
-
Signals around δ 28 ppm for the methyl carbons of the tert-butyl group.
-
A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal for the carbonyl carbon (C=O) of the carbamate around δ 150-155 ppm.
-
Multiple signals in the aromatic region (δ 100-160 ppm) for the carbons of the heterocyclic core.
-
B. Mass Spectrometry (MS)
Causality: Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.
Methodology (Step-by-Step):
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray Ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.
-
High-Resolution MS (HRMS): For unambiguous formula confirmation, perform HRMS analysis (e.g., on a TOF or Orbitrap instrument) to obtain the exact mass.
Expected Results:
-
[M+H]⁺: The calculated exact mass for C₁₂H₁₆N₃O₂⁺ is 234.1237. HRMS should provide a value within a few ppm of this calculated mass.
-
Fragmentation: A characteristic loss of 56 Da (isobutylene) from the parent ion is often observed for Boc-protected compounds, corresponding to the fragmentation of the tert-butyl group.
Applications in Research and Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry. Derivatives of this core have been extensively investigated as inhibitors for a range of protein kinases and other enzymes. For instance, related structures are key to the development of selective phosphodiesterase 4B (PDE4B) inhibitors for treating central nervous system diseases.[1] this compound serves as a crucial starting material or intermediate, allowing chemists to introduce diverse functionalities at the 6-amino position after deprotection of the Boc group. This strategic placement allows for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Conclusion
This compound is a synthetically versatile building block with significant potential in pharmaceutical research. While some of its specific physicochemical properties require further experimental determination, its structural characteristics, provided by reliable vendors and confirmed through standard spectroscopic techniques, establish its identity. The protocols and insights detailed in this guide provide a robust framework for researchers to confidently utilize this compound in their synthetic and drug discovery endeavors, ensuring both scientific rigor and efficient workflow.
References
- VulcanChem. tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate.
- U.S. Environmental Protection Agency. tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate.
- ChemicalBook. tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1.
- U.S. Environmental Protection Agency. tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate - Toxics Release Inventory.
- PubChem. Tert-butyl 4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine-1-carboxylate.
- Sigma-Aldrich. This compound AldrichCPR.
- PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- ChemicalBook. TERT-BUTYL 2,4-DICHLORO-5H-PYRROLO[3,4-D]PYRIMIDINE-6(7H)-CARBOXYLATE | 903129-71-5.
- gsrs. TERT-BUTYL N-(5H-PYRROLO(2,3-B)PYRAZIN-2-YL)CARBAMATE.
- MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
- BLD Pharm. 903129-71-5|tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate.
- Guidechem. TERT-BUTYL2,4-DICHLORO-5H-PYRROLO[3,4-D]PYRIMIDINE-6(7H)-CARBOXYLATE.
- U.S. Environmental Protection Agency. tert-Butyl (6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-6-oxohexyl)carbamate Properties.
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- ResearchGate. ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate....
- Sigma-Aldrich. tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate | 887580-31-6.
- EURL-SRM. Analytical Observations Report.
- Rsc.org. Supporting Information.
- PubChem. tert-Butyl 2-chloro-1,3-thiazole-5-carboxylate.
- PubChem. 1,1-Dimethylethyl N-(5-((4-methylphenyl)sulfonyl)-5H-pyrrolo(2,3-b)pyrazin-2-yl)carbamate.
- Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION.
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
- Sigma-Aldrich. This compound AldrichCPR.
-
Inxight Drugs. tert-Butyl [(1R,2R)-1-(2,3-dihydrobenzo[b][6][7]dioxin-6-yl). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzqE4DUTYV4PSVQB8x-EYAviMS7E4swZ_1vy23iqLYpf2DiprAkXqxdAEDIdA_hSQebHqo9PwiAO67rj65qWOcP2Y6OF89OurG5QnpPJFcwDrhJKFhkp-h3ibSHYtwhayDEZJ5E4Y=.
- ResearchGate. (PDF) tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate.
- ECHA CHEM. Overview.
- MassBank. chemontid:0000147.
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1 [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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Literature review of Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate synthesis pathways
Executive Summary
Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate (also known as N-Boc-6-amino-7-azaindole ) is a high-value heterocyclic building block in medicinal chemistry.[1] It serves as a critical intermediate for developing kinase inhibitors, particularly those targeting the JAK/STAT pathway and Pim kinases , where the 7-azaindole scaffold acts as a bioisostere for indole or purine, offering improved solubility and hydrogen-bonding profiles.
This technical guide dissects the two most robust synthetic pathways for this molecule: the Curtius Rearrangement (ideal for scalability and cost-efficiency) and the Buchwald-Hartwig Cross-Coupling (ideal for rapid discovery and convergent synthesis).
Part 1: Retrosynthetic Analysis
To design an efficient synthesis, we must first deconstruct the target molecule. The 6-position of the 7-azaindole core is electron-deficient, making it susceptible to nucleophilic attack via specific activation or transition-metal catalysis.
Figure 1: Retrosynthetic disconnection of the target carbamate showing the two primary strategic entry points.
Part 2: Pathway A — The Curtius Rearrangement
Best For: Large-scale manufacturing (>100g), cost reduction, and avoiding heavy metal contamination.
The Curtius rearrangement is the most reliable method for converting a carboxylic acid to a carbamate. It proceeds through an acyl azide intermediate, which rearranges thermally to an isocyanate.[2] Trapping the isocyanate with tert-butanol (t-BuOH) yields the target directly.
Mechanistic Insight
The reaction is driven by the thermal stability of nitrogen gas (
Protocol: One-Pot Diphenylphosphoryl Azide (DPPA) Method
Reagents:
-
Substrate: 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (1.0 equiv)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Base: Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Trapping Agent/Solvent: tert-Butanol (t-BuOH) (excess, often used as co-solvent with Toluene)
Step-by-Step Methodology:
-
Activation: In a dry reactor, suspend the carboxylic acid in a mixture of Toluene and tert-butanol (1:1 ratio).
-
Base Addition: Add Triethylamine (TEA) dropwise at ambient temperature. The mixture should become homogeneous as the carboxylate salt forms.
-
Azide Formation: Cool the solution to 0°C. Add DPPA dropwise to control the exotherm. Stir for 1 hour at 0°C to form the acyl azide in situ.
-
Rearrangement: Slowly heat the reaction mixture to 80–90°C . You will observe gas evolution (
).-
Critical Control Point: Ensure the heating is gradual to prevent runaway gas evolution.
-
-
Trapping: Maintain reflux for 4–6 hours. The isocyanate intermediate generated is immediately trapped by the excess tert-butanol.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[3] Wash with saturated
(to remove phosphate byproducts) and brine. -
Purification: Recrystallize from EtOAc/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient).
Yield Expectation: 75–85%
Part 3: Pathway B — Buchwald-Hartwig Cross-Coupling
Best For: Rapid discovery chemistry, convergent synthesis, and library generation.
This pathway couples the commercially available 6-chloro-7-azaindole directly with tert-butyl carbamate (
Mechanistic Insight
The reaction follows the Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.
-
Transmetallation: The carbamate (deprotonated by base) coordinates to the Pd center.
-
Reductive Elimination: The C-N bond forms, regenerating Pd(0).
Protocol: Xantphos/Pd Catalyzed System[4][5]
Reagents:
-
Substrate: 6-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Nucleophile: tert-Butyl carbamate (1.2 equiv)
-
Catalyst:
(2.5 mol%) or (5 mol%) -
Ligand: Xantphos (5–10 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the 6-chloro precursor, tert-butyl carbamate,
, and Xantphos. Purge with Argon or Nitrogen for 5 minutes.-
Why
? Weaker bases like carbonate are preferred over NaOtBu to prevent deprotection of the Boc group during the reaction.
-
-
Catalyst Addition: Add the Palladium source (
or ) and anhydrous 1,4-Dioxane. -
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Monitoring: Monitor by LC-MS. The starting chloride is usually the limiting reagent.
-
Workup: Filter through a pad of Celite to remove inorganic salts and palladium black. Rinse with EtOAc.
-
Purification: Concentrate and purify via flash column chromatography.
Yield Expectation: 60–75%
Part 4: Comparative Analysis & Decision Matrix
| Feature | Pathway A: Curtius Rearrangement | Pathway B: Buchwald-Hartwig |
| Starting Material Cost | Moderate (Carboxylic acid) | Low (6-Chloro-7-azaindole) |
| Scalability | High (Kilogram scale feasible) | Moderate (Catalyst cost limits scale) |
| Safety | Caution (Azide intermediates) | High (Standard chemical risks) |
| Purification | Easy (Crystallization often possible) | Moderate (Pd removal required) |
| Atom Economy | Good | Lower (Ligand/Base waste) |
Recommendation
-
Use Pathway B (Buchwald) for Medicinal Chemistry/Discovery : It uses the most common starting material (6-chloro-7-azaindole) and requires fewer steps if the acid is not in stock.
-
Use Pathway A (Curtius) for Process Development/Scale-up : It avoids expensive noble metal catalysts and trace metal scavenging issues in the final API.
Part 5: Visualizing the Curtius Workflow
The following diagram details the critical process flow for the recommended Curtius rearrangement route, highlighting the intermediate species.
Figure 2: The Curtius Rearrangement workflow. Note the thermal activation step where nitrogen gas is expelled, driving the reaction forward.
References
-
Vertex Pharmaceuticals. (2025). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health (PMC). 4[1][5][6][7]
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. 9[1][6]
-
Almac Group. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives. 10[1][5][6][7]
-
Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. 11[1][7]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. almacgroup.com [almacgroup.com]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Whitepaper: Thermodynamic Stability Profile of tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
This guide provides an in-depth technical analysis of the thermodynamic and physicochemical stability of tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate . It is designed for medicinal chemists and process engineers optimizing the handling, storage, and utilization of this critical 7-azaindole building block.
Part 1: Structural & Electronic Basis of Stability
To predict and control the stability of this molecule, one must first deconstruct its electronic environment. The compound consists of a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core substituted at the 6-position with a tert-butoxycarbonyl (Boc) protected amine .
Electronic Push-Pull Effects
The stability of the carbamate linkage is directly influenced by the heteroaromatic core.
-
The 7-Azaindole Core: Unlike a standard indole, the pyridine ring nitrogen (N7) is electron-withdrawing. This reduces the electron density on the exocyclic nitrogen at position 6.
-
Impact on Boc Stability: The electron-withdrawing nature of the pyridine ring renders the carbamate nitrogen less nucleophilic. However, it also increases the acidity of the carbamate N-H proton. This acidity is a critical vector for base-catalyzed degradation or rearrangement.
-
Tautomeric Equilibrium: The 1H-pyrrolo[2,3-b]pyridine core is capable of tautomerism (1H vs 7H), though the 1H form is thermodynamically dominant in the ground state.
The "Boc-Lability" Threshold
While Boc groups are generally stable at room temperature, their thermodynamic stability is finite. The degradation is an entropic-driven elimination of isobutylene and carbon dioxide. In the solid state, this compound is metastable ; it exists in a local energy minimum but will irreversibly degrade if the activation energy barrier (typically crossed at >150°C or under acid catalysis) is breached.
Part 2: Thermodynamic Stability Profile
The following data summarizes the expected physicochemical behavior based on structure-activity relationships (SAR) of analogous 6-amino-7-azaindoles.
| Parameter | Characteristic Profile | Critical Insight |
| Melting Point ( | 145°C – 165°C (Predicted range) | Sharp endotherm expected. Broadening indicates hydrolysis impurities (6-amino-7-azaindole). |
| Thermal Decomposition ( | >170°C | Onset of thermal elimination of isobutylene. Do not melt for prolonged periods. |
| pKa (Pyrrole NH) | ~13.5 | Weakly acidic. Deprotonation requires strong bases (NaH, KOtBu). |
| pKa (Carbamate NH) | ~10.5 – 11.0 | Enhanced acidity due to the electron-deficient pyridine ring. |
| Solubility (Thermodynamic) | Low in water; High in DMSO, DMF, DCM. | Lipophilic nature (cLogP ~2.0–2.5) drives solubility in organic media. |
| Hygroscopicity | Low to Moderate | The carbamate and pyrrole NH are H-bond donors; potential for hydrate formation exists. |
Part 3: Degradation Pathways & Mechanisms
Understanding the specific degradation pathways is essential for establishing shelf-life specifications.
Thermal Elimination (Solid State & Melt)
At elevated temperatures (or during aggressive drying), the Boc group undergoes a retro-ene type elimination. This is the primary failure mode during scale-up drying processes.
-
Mechanism: Intramolecular proton transfer from the tert-butyl methyl group to the carbonyl oxygen, followed by C-O bond cleavage.
-
Byproducts: Isobutylene (gas), CO2 (gas), and the free amine (6-amino-7-azaindole).
Acid-Catalyzed Hydrolysis (Solution)
The 7-azaindole nitrogen (N7) can protonate in strong acid, but the Boc group cleavage is the faster reaction.
-
Kinetics: First-order with respect to [H+].
-
Risk: Trace HCl in dichloromethane (DCM) or chloroform can catalyze this reaction over time.
Visualization of Degradation Pathways
Caption: Thermal and chemical degradation pathways. The primary thermal risk is the retro-ene elimination of the Boc group.
Part 4: Experimental Validation Protocols
To validate the stability of your specific lot, utilize the following self-validating protocols.
Protocol: Differential Scanning Calorimetry (DSC) for Purity & Stability
Objective: Determine the melting point and onset of thermal decomposition (
-
Preparation: Weigh 2–4 mg of the sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape to prevent pan deformation during decomposition).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C.
-
Purge gas: Nitrogen at 50 mL/min.
-
-
Analysis:
-
Identify the endothermic melting peak (Target: ~150–165°C).
-
Identify the subsequent exothermic/endothermic decomposition event.
-
Pass Criteria: A sharp melting endotherm with
. If the baseline drifts immediately after melting, the compound is decomposing in the melt.
-
Protocol: Forced Degradation Stress Testing (HPLC)
Objective: Establish stability-indicating analytical method parameters.
-
Stock Solution: Dissolve compound in Acetonitrile (1 mg/mL).
-
Stress Conditions:
-
Acid: Add 0.1 N HCl (1:1 v/v), hold at 60°C for 4 hours.
-
Base: Add 0.1 N NaOH (1:1 v/v), hold at 60°C for 4 hours.
-
Oxidative: Add 3% H2O2, hold at RT for 24 hours.
-
Thermal: Solid sample at 80°C for 7 days.
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Gradient: 5% to 95% ACN in Water (+0.1% Formic Acid).
-
Detection: Monitor for [M+H]+ = 234.1 (Parent) vs. [M+H]+ = 134.06 (Free amine degradant).
-
Part 5: Handling and Storage Recommendations
Based on the thermodynamic profile, the following storage controls are mandatory to maintain >99% purity.
-
Moisture Barrier: While not instantly deliquescent, the presence of moisture accelerates acid-catalyzed hydrolysis if any trace acid is present. Store in tight containers with desiccant.
-
Temperature: Store at 2–8°C (Refrigerated) for long-term storage (>6 months). Room temperature is acceptable for active use (<30 days), provided ambient temperature does not exceed 25°C.
-
Solvent Restrictions: Avoid dissolving in protic solvents (Methanol/Ethanol) for prolonged periods if heating is required, as trans-esterification of the carbamate can occur slowly. Use aprotic polar solvents (DMF, DMSO, THF) for reactions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165950377, Tert-butyl N-{1h-pyrrolo[2,3-b]pyridin-2-yl}carbamate (Isomer Analog Comparison). Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Boc thermal stability mechanisms).
- Meanwell, N. A. (2011).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on 7-azaindole physicochemical properties).
Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate: A Strategic Scaffold for Precision Kinase Inhibition
Topic: Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate as a Kinase Inhibitor Scaffold Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
In the landscape of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety stands as a "privileged scaffold," offering a superior bioisosteric profile to the natural purine ring of ATP. This compound represents a critical, high-fidelity intermediate within this class. It serves as a stable, orthogonally protected gateway to 6-substituted 7-azaindoles , a subclass of inhibitors renowned for their ability to probe the solvent-exposed regions of the kinase cleft.
This guide analyzes the structural pharmacology, synthetic utility, and experimental application of this scaffold.[1] It is designed to transition the researcher from scaffold selection to the execution of high-affinity library synthesis.
Structural Pharmacology: The Hinge Binding Paradigm
The efficacy of this compound lies not in the protecting group itself, but in the specific vector it secures. The 7-azaindole core is an exceptional ATP-competitive pharmacophore due to its ability to form a bidentate hydrogen bond network with the kinase hinge region.
The "Privileged" Interaction
Unlike the indole scaffold, the 7-azaindole possesses a nitrogen atom at position 7 (N7), which mimics the N1 of adenine. This allows for a dual-point interaction:
-
H-Bond Acceptor (N7): Accepts a proton from the backbone amide of the hinge residue.
-
H-Bond Donor (N1): Donates a proton to the backbone carbonyl of the hinge residue.
The C6 Vector Advantage
The title compound provides a masked amine at the C6 position. In the ATP binding pocket, substituents at C6 typically project towards the solvent front or the ribose binding pocket , depending on the specific kinase conformation (DFG-in vs. DFG-out).
-
Solubility Enhancement: The C6 vector is ideal for attaching solubilizing groups (e.g., morpholine, piperazine) without disrupting the hinge binding.
-
Selectivity Tuning: Extending the C6 position allows the inhibitor to interact with non-conserved residues outside the ATP pocket, drastically improving selectivity profiles against the kinome.
Figure 1: Bidentate binding mode of the 7-azaindole scaffold to the kinase hinge region.
Synthetic Architecture & Chemistry
The synthesis of this compound is non-trivial due to the electron-deficient nature of the pyridine ring. The most robust route utilizes Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) starting from halogenated precursors.
Retrosynthetic Analysis
The target compound is best accessed from 6-bromo-7-azaindole or 6-chloro-7-azaindole . Direct nitration/reduction sequences are often low-yielding due to the stability of the azaindole system.
Key Synthetic Pathway:
-
Starting Material: 6-Bromo-1H-pyrrolo[2,3-b]pyridine.
-
Coupling: Pd-catalyzed amination with tert-butyl carbamate.
-
Catalyst System: Pd2(dba)3 with Xantphos or BrettPhos is preferred to overcome the deactivated nature of the 6-halo position.
Functionalization Logic
Once synthesized, the Boc group serves as a "mask." The researcher can perform alkylations at the N1 position (to target the hydrophobic back pocket) or electrophilic aromatic substitutions at C3, while the sensitive C6 amine remains protected.
-
Deprotection: Standard TFA/DCM or HCl/Dioxane treatment reveals the free amine.
-
Derivatization: The free amine is typically converted into ureas (via isocyanates) or amides (via acid chlorides), which are common motifs in approved kinase inhibitors (e.g., Vemurafenib analogs).
Figure 2: Synthetic workflow from halogenated precursor to active kinase inhibitor.
Experimental Protocols
The following protocols are derived from high-impact medicinal chemistry literature concerning 7-azaindole functionalization.
Synthesis of this compound
Objective: Conversion of 6-bromo-7-azaindole to the Boc-protected amine.
Reagents:
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[2]
-
Tert-butyl carbamate (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs2CO3) (2.0 eq)
-
Solvent: Anhydrous 1,4-Dioxane
Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
-
Loading: Add 6-bromo-7-azaindole, tert-butyl carbamate, Cs2CO3, Pd2(dba)3, and Xantphos to the vial.
-
Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M).
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H of product will be [M+H]+ = 234.12).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a white to off-white solid.
Biochemical Kinase Assay (General Protocol)
Objective: Evaluate the inhibitory potency (IC50) of the deprotected and functionalized derivatives.
System: FRET or TR-FRET (e.g., LanthaScreen).
-
Preparation: Prepare 3x serial dilutions of the test compound in DMSO.
-
Enzyme Mix: Dilute the target kinase (e.g., B-RAF, JAK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubation: Add compound to the enzyme and incubate for 15-30 mins (pre-incubation is critical for Type II inhibitors).
-
Start: Add ATP (at Km) and substrate (e.g., GFP-labeled peptide).
-
Detection: Read fluorescence ratio after 60 mins.
-
Analysis: Fit data to a sigmoidal dose-response equation to determine IC50.
Kinase Selectivity & SAR Insights
When utilizing the 6-amino-7-azaindole scaffold, Structure-Activity Relationship (SAR) data suggests specific trends:
| Feature | Modification | Biological Consequence |
| N1-H | Alkylation (Methyl/Ethyl) | Often abolishes hinge binding (loss of H-bond donor). Generally avoided unless targeting specific mutant pockets. |
| C3 Position | Aryl/Heteroaryl group | Critical for potency. Occupies the "gatekeeper" vicinity. Bulky groups here can induce "DFG-out" conformations (Type II inhibition). |
| C6 Position | Urea Linkage | High potency. The urea NHs can form additional H-bonds with the Glu/Asp of the C-helix or catalytic loop. |
| C6 Position | Solubilizing Tail | Attachment of morpholine/piperazine via a linker improves PK properties without significantly affecting hinge binding. |
Case Study Relevance
While Vemurafenib utilizes a 5-substituted 7-azaindole core, the 6-substituted variants have shown superior selectivity profiles in JAK family kinases. The 6-amino handle allows for the construction of "reverse-amide" or urea inhibitors that are sterically distinct from their 5-substituted counterparts, often avoiding off-target inhibition of CYP enzymes.
Future Outlook: Covalent & Degrader Applications
The this compound scaffold is currently evolving into new modalities:
-
Covalent Inhibitors: The 6-amino group, upon deprotection, can be functionalized with acrylamides to target non-catalytic cysteines in the solvent front (e.g., targeting JAK3 Cys909).
-
PROTACs: The C6 position is an ideal exit vector for linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL), enabling the degradation of the target kinase rather than simple inhibition.
References
-
Discovery of 7-Azaindoles as Kinase Inhibitors Source:Journal of Medicinal Chemistry Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors URL:[Link]
-
Synthetic Methodology (Buchwald-Hartwig) Source:National Institutes of Health (PMC) Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles URL:[Link]
-
Scaffold Utility in Drug Design Source:Chemical and Pharmaceutical Bulletin Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors URL:[Link]
Sources
Molecular weight and formula of Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate
Executive Summary
Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate (CAS: 1346447-43-5) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and pharmaceutical intermediates. Structurally, it consists of a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core substituted at the 6-position with a tert-butoxycarbonyl (Boc) protected amino group.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine. It is critical in the development of ATP-competitive inhibitors targeting Janus kinases (JAK), Trk, and other tyrosine kinases. The Boc-protection at the C6-amine renders this molecule a stable, lipophilic precursor that allows for controlled deprotection and subsequent functionalization (e.g., urea or amide formation) late in a synthetic sequence.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The following data consolidates the core identifiers and physical constants for researchers and analytical chemists.
| Property | Value |
| IUPAC Name | tert-Butyl (1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate |
| Common Name | 6-(Boc-amino)-7-azaindole |
| CAS Number | 1346447-43-5 |
| Molecular Formula | C₁₂H₁₅N₃O₂ |
| Molecular Weight | 233.27 g/mol |
| Exact Mass | 233.1164 |
| SMILES | CC(C)(C)OC(=O)Nc1ccc2cc[nH]c2n1 |
| InChI Key | WRNKMGRTVONKFM-UHFFFAOYSA-N |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| pKa (Calc) | ~13.0 (N1-H), ~11.5 (Carbamate NH) |
Structural Analysis & Reactivity Profile
The 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine core is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring.
-
N1 (Pyrrole Nitrogen): Weakly acidic (pKa ~13). It can be deprotonated by bases (NaH, Cs₂CO₃) for alkylation or arylation.
-
N7 (Pyridine Nitrogen): Weakly basic. It can participate in hydrogen bonding (acceptor) within the ATP-binding pocket of kinases, mimicking the N1 of purine.
-
C6 Position: The attachment point of the carbamate. The nitrogen at this position is essentially an aniline derivative. Without the Boc group, the free amine (6-amino-7-azaindole) is susceptible to oxidation and non-selective reactions.
Role of the Boc Group
The tert-butoxycarbonyl group serves two critical functions:
-
Protection: It masks the nucleophilic 6-amino group, preventing interference during reactions at the N1 position (e.g., alkylation) or C3 position (e.g., halogenation).
-
Solubility: The lipophilic tert-butyl group significantly enhances solubility in organic solvents (DCM, EtOAc) compared to the free amine, facilitating purification via silica gel chromatography.
Synthetic Protocols
Synthesis of this compound typically follows one of two primary pathways: the Curtius Rearrangement (from the carboxylic acid) or Buchwald-Hartwig Coupling (from the chloride).
Method A: Curtius Rearrangement (Preferred for Scale-up)
This method converts 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid directly into the Boc-protected amine. It is generally preferred due to the availability of the acid precursor and the avoidance of heavy metal catalysts.
Protocol:
-
Activation: Dissolve 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (1.0 equiv) in tert-butanol (t-BuOH).
-
Azide Formation: Add Diphenylphosphoryl azide (DPPA, 1.1 equiv) and Triethylamine (TEA, 1.2 equiv).
-
Rearrangement: Heat the mixture to reflux (80–90 °C). The acid converts to the acyl azide, which undergoes thermal Curtius rearrangement to the isocyanate intermediate.
-
Trapping: The isocyanate reacts in situ with the solvent (t-BuOH) to form the carbamate.
-
Workup: Concentrate the solvent, dilute with EtOAc, wash with NaHCO₃ and brine. Purify via column chromatography (Hexane/EtOAc).
Method B: Buchwald-Hartwig Cross-Coupling
This method couples 6-chloro-1H-pyrrolo[2,3-b]pyridine with tert-butyl carbamate.
Protocol:
-
Reagents: Combine 6-chloro-7-azaindole (1.0 equiv), tert-butyl carbamate (1.2 equiv), Cs₂CO₃ (2.0 equiv).
-
Catalyst: Add Xantphos (0.05 equiv) and Pd₂(dba)₃ (0.02 equiv).
-
Conditions: Reflux in 1,4-Dioxane under Argon for 12–18 hours.
-
Note: This route requires careful deoxygenation to prevent catalyst poisoning.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow for synthesizing the target molecule from common precursors.
Figure 1: Convergent synthetic pathways for this compound via Curtius Rearrangement (Top) and Pd-Catalyzed Coupling (Bottom).
Applications in Drug Discovery[4][5][10]
Kinase Inhibitor Design
The 7-azaindole scaffold is a "privileged structure" because its hydrogen bond donor/acceptor motif (N1-H and N7) mimics the adenine ring of ATP.
-
JAK Inhibitors: The 6-amino group (revealed after Boc deprotection) is often derivatized into a urea or amide to reach into the "selectivity pocket" of Janus Kinases.
-
Trk Inhibition: Analogs of this scaffold have shown high potency against Tropomyosin receptor kinases (Trk), relevant in pain and oncology.
Late-Stage Functionalization
Researchers use the Boc-protected form to perform chemistry on the pyrrole ring first.
-
C3-Halogenation: Reaction with NIS or NBS introduces a halogen at C3, allowing for subsequent Suzuki couplings.
-
N1-Alkylation: The Boc group on the exocyclic amine is stable enough to allow base-mediated alkylation of the indole nitrogen (N1) without side reactions at the C6-amine.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329772367. Available at: [Link]
- Minakata, S., et al. "Versatile Synthesis of Boc-Protected Amines via Curtius Rearrangement." Bulletin of the Chemical Society of Japan. (General reference for the Curtius methodology described).
Sources
Methodological & Application
Application Note: Synthesis of Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
[1]
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine. Functionalization at the C6 position with a protected amine is a key entry point for diversifying kinase inhibitors. This guide outlines two validated protocols for synthesizing This compound :
-
Method A (Preferred): Palladium-catalyzed Buchwald-Hartwig cross-coupling of 6-halo-7-azaindoles.
-
Method B (Alternative): Curtius rearrangement of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
Retrosynthetic Analysis & Strategy
The target molecule contains a base-sensitive carbamate and an acidic pyrrole N-H. The synthetic strategy must prevent N1-alkylation side reactions and ensure chemoselectivity at the C6 position.
Figure 1: Retrosynthetic disconnection showing the two primary routes. Method A is convergent and preferred for scale; Method B is linear but avoids heavy metals.
Method A: Buchwald-Hartwig Cross-Coupling (Standard Protocol)
Rationale: Direct amination of heteroaryl halides is the most convergent route. While 6-amino-7-azaindole is unstable, the Boc-protected variant is stable. We utilize a specialized ligand (BrettPhos or XPhos) to facilitate coupling on the electron-deficient pyridine ring.
Reaction Scheme
Critical Reagents & Stoichiometry
| Component | Reagent | Equiv. | Role |
| Substrate | 6-Bromo-1H-pyrrolo[2,3-b]pyridine | 1.0 | Electrophile |
| Nucleophile | Tert-butyl carbamate ( | 1.2 - 1.4 | Amine source |
| Catalyst | 0.02 - 0.05 | Palladium source | |
| Ligand | BrettPhos or XPhos | 0.04 - 0.10 | Stabilizes Pd(0) |
| Base | 2.0 - 3.0 | Neutralizes HBr | |
| Solvent | 1,4-Dioxane or t-BuOH | N/A | Reaction medium (0.1 M) |
Expert Insight: For unprotected azaindoles (containing free N1-H), using LiHMDS (3.0 equiv) as a base is superior. The lithium cation transiently protects the indole nitrogen, preventing catalyst poisoning. If using
, pre-protection of N1 (e.g., with SEM or Boc) is recommended to boost yields >80%.
Step-by-Step Protocol
-
Inert Setup: Flame-dry a 2-neck round-bottom flask or sealable reaction vial. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the flask with:
-
6-Bromo-7-azaindole (1.0 eq)
-
Tert-butyl carbamate (1.2 eq)
- (2.0 eq) (powdered, dry)
-
Ligand (BrettPhos, 0.05 eq)
-
Pd precursor (
, 0.025 eq)
-
-
Degassing: Cap the flask. Evacuate and backfill with Argon three times. This is critical; oxygen kills the active catalytic species.
-
Solvent Addition: Syringe in anhydrous 1,4-Dioxane (degassed). Concentration should be ~0.1 M to 0.2 M.
-
Reaction: Heat the mixture to 90–100°C for 4–16 hours. Monitor by LC-MS.
-
Checkpoint: The starting bromide (UV 254 nm) should disappear. A new less polar spot (product) will appear.
-
-
Workup:
-
Purification: Flash column chromatography (
).-
Eluent: 0%
50% EtOAc in Hexanes. -
Note: The product often streaks; adding 1%
to the eluent can improve peak shape.
-
Method B: Curtius Rearrangement (Alternative Protocol)
Rationale: Useful when the carboxylic acid precursor is more available or if avoiding Pd contaminants is strict (e.g., late-stage GMP). This route handles azides; safety precautions are mandatory.
Reaction Scheme
Critical Reagents
| Reagent | Equiv. | Role |
| 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | 1.0 | Substrate |
| DPPA (Diphenylphosphoryl azide) | 1.1 | Azide source |
| Triethylamine ( | 1.2 | Base |
| Tert-butanol ( | 10-20 eq / Solvent | Nucleophile & Solvent |
Step-by-Step Protocol
-
Activation: In a round-bottom flask under
, dissolve the carboxylic acid (1.0 eq) in dry (or a mixture of Toluene/t-BuOH 1:1 if solubility is poor). -
Azide Formation: Add
(1.2 eq). Stir for 10 min. Add DPPA (1.1 eq) dropwise at room temperature. -
Rearrangement: Heat the mixture to 80°C behind a blast shield.
-
Observation: Evolution of
gas indicates the rearrangement to isocyanate is occurring.[3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Duration: Stir at 80°C for 3–6 hours.
-
-
Workup:
-
Concentrate the reaction mixture to remove excess t-BuOH.
-
Dissolve residue in EtOAc.
-
Wash with sat.
(removes phosphate byproducts) and brine.
-
-
Purification: Recrystallization from EtOAc/Heptane is often sufficient. If not, use column chromatography (see Method A).
Analytical Data & Validation
Expected Properties:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Weight: 233.27 g/mol (
).[4] -
1H NMR (DMSO-d6, 400 MHz):
- 11.50 (s, 1H, pyrrole NH)
- 9.65 (s, 1H, carbamate NH)
- 7.80 (d, 1H, Ar-H)
- 7.65 (d, 1H, Ar-H)
- 7.35 (m, 1H, pyrrole CH)
- 6.40 (m, 1H, pyrrole CH)
- 1.48 (s, 9H, t-Butyl)
Experimental Workflow Diagram
The following diagram visualizes the critical decision points and workflow for the preferred Buchwald-Hartwig method.
Figure 2: Decision tree for selecting reaction conditions based on N1-protection status.
References
-
Buchwald-Hartwig Amination of Azaindoles
- Title: Palladium-Catalyzed Amination of Aryl Halides with Tert-Butyl Carbam
- Source:Journal of the American Chemical Society, 2008.
-
URL:[Link]
-
Curtius Rearrangement Protocol
-
Specific Application to 7-Azaindoles
- Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine Deriv
- Source:Journal of Medicinal Chemistry, 2012.
-
URL:[Link]
-
Chemical Properties & Safety
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
Boc-deprotection methods for Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate
Application Note: Strategic Boc-Deprotection of Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate
Executive Summary & Chemical Context
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged structure in modern drug discovery, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., JAK, FGFR, and c-Met inhibitors). The specific intermediate, This compound , represents a critical node in synthesizing 6-amino-7-azaindole derivatives.
While Boc removal is often trivialized as "stir and acidify," this specific substrate presents unique challenges:
-
Cation Re-attachment: The electron-rich C-3 position of the 7-azaindole ring is a nucleophile. Without proper scavenging, the generated tert-butyl cation can alkylate the ring, forming difficult-to-separate impurities (
). -
Amphoteric Solubility: The deprotected product (6-amino-7-azaindole) is amphoteric. It forms salts easily but the free base has poor solubility in non-polar solvents, complicating workup.
-
N-Protonation: The pyridine nitrogen (
) is basic ( ), requiring careful stoichiometry during salt formation.
This guide details three validated protocols ranging from small-scale discovery (high purity) to process-scale (ease of isolation).
Mechanistic Insight: The "Cation Trap"
To ensure high purity, one must understand the fate of the tert-butyl carbocation. Upon acidolysis, the carbamate fragments.[1][2] In the absence of an external nucleophile (scavenger), the carbocation is statistically likely to attack the C-3 position of the 7-azaindole core.
Figure 1: Mechanistic Pathway & Scavenger Logic
Caption: The fragmentation pathway highlights the competition between the desired scavenging event (Green path) and the parasitic C-3 alkylation (Red path).
Validated Protocols
Method A: The "Scavenger Cocktail" (TFA/DCM)
Best for: Medicinal chemistry scale (<1g), high-value intermediates, and substrates sensitive to harsh heating.
Rationale: Trifluoroacetic acid (TFA) provides a clean cleavage. The addition of Triethylsilane (TES) or Triisopropylsilane (TIS) acts as a "hydride source" to quench the tert-butyl cation instantly into isobutane, which is a gas and leaves the system.
Reagents:
-
Substrate: 1.0 equiv
-
DCM (Dichloromethane): 0.1 M concentration
-
TFA: 10–20 equiv
-
Scavenger: Triethylsilane (TES) (2.0 equiv) OR Thioanisole (3.0 equiv).
Protocol:
-
Dissolve the Boc-carbamate in DCM at 0 °C (ice bath).
-
Add the Scavenger (TES) before the acid. This ensures the trap is ready.
-
Add TFA dropwise over 5 minutes.
-
Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Workup (Critical):
-
Concentrate in vacuo to remove DCM, excess TFA, and isobutane.
-
Option 1 (Salt Isolation): Triturate the oily residue with cold Diethyl Ether (
). The product trifluoroacetate salt will precipitate as a solid. Filter and dry.[3] -
Option 2 (Free Base): Dissolve residue in minimal MeOH. Pour into saturated aqueous
. Extract with EtOAc/THF (3:1 mixture—THF helps solubilize the polar azaindole). Dry organic layer over and concentrate.[3][5]
-
Method B: The "Precipitation" Method (HCl/Dioxane)
Best for: Scale-up (>5g), robust substrates, and avoiding chromatography.
Rationale: HCl in dioxane is non-oxidizing and typically results in the immediate precipitation of the hydrochloride salt. This drives the equilibrium forward and protects the amine from side reactions by protonation.
Reagents:
-
Substrate: 1.0 equiv
-
Solvent: 1,4-Dioxane (or MeOH for higher solubility)
-
Reagent: 4.0 M HCl in Dioxane (5–10 equiv)
Protocol:
-
Suspend/Dissolve substrate in minimal 1,4-Dioxane at RT.
-
Add 4.0 M HCl in Dioxane stream-wise.
-
Stir at RT.[3][6] A heavy precipitate usually forms within 30 minutes.
-
Stir for an additional 2 hours to ensure conversion of trapped solids.
-
Isolation:
-
Filter the solids directly.
-
Wash the cake with
or Hexanes to remove the tert-butyl chloride by-product and any unreacted organic impurities. -
Dry under vacuum.
-
Result: 6-amino-7-azaindole dihydrochloride salt (hygroscopic). Store in a desiccator.
-
Troubleshooting & Optimization
Table 1: Common Issues and Remediation
| Issue | Observation (LCMS/NMR) | Root Cause | Corrective Action |
| Incomplete Reaction | SM peak persists after 4h. | Protonation of Pyridine N-7 buffers the acid. | Increase acid equivalents (up to 20 eq TFA). Ensure anhydrous conditions. |
| t-Butyl Adduct | Mass = Product + 56 Da. | C-3 Alkylation by carbocation. | Mandatory: Add TES (2-5 eq) or 1,2-ethanedithiol. Switch to Method A. |
| Low Recovery | No solid after workup. | Product is water-soluble or amphoteric. | Do not use simple water wash. Use "salting out" (sat. NaCl) and polar extraction (THF/EtOAc). |
| N-Formylation | Mass = Product + 28 Da. | Reaction with DMF (if used as solvent) + Acid. | Avoid DMF. Use DCM or Dioxane.[1][4] If solubility is issue, use NMP. |
Analytical Validation
To confirm successful deprotection and structural integrity, verify the following signals:
-
1H NMR (DMSO-d6):
-
Disappearance: The strong singlet at
ppm (9H, Boc group) must be absent. -
Appearance: A broad singlet at
ppm (Exchangeable ). If isolated as a salt, this may appear as a broad hump >8.0 ppm ( ). -
Aromatic Region: The C-3 proton (
ppm) and C-4/C-5 protons should remain distinct doublets, confirming no alkylation occurred on the ring.
-
-
LCMS:
-
Target Mass:
Da (Free base). -
Scan Mode: Positive (
).
-
References
- Greene's Protective Groups in Organic Synthesis, 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014. (Standard text for Boc cleavage mechanisms).
-
Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. Chem. Pharm. Bull.2015 , 63, 341-353.[7] Link (Specific reference for 7-azaindole synthesis and handling).
-
Scavengers for Boc deprotection to prevent side reactions. BenchChem Technical Notes. Link (General guide on cation scavenging).
-
Risk Assessment of Genotoxic Impurities in New Chemical Entities. Org. Process Res. Dev.2013 , 17, 221–230.[1] Link (Safety considerations regarding alkyl halides formed during deprotection).
-
7-Azaindole Chemistry. ChemicalBook Database. Link (Physical properties and solubility data).
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Utilizing tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate in Suzuki-Miyaura Cross-Couplings
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Scientific Rationale
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indoles and purines, widely utilized in the design of ATP-competitive kinase inhibitors[1]. The incorporation of a 6-amino group onto this core provides a critical hydrogen bond donor/acceptor pair, enabling a highly stable bidentate or tridentate interaction with the backbone amides of the kinase hinge region[1].
However, utilizing the unprotected 6-amino-7-azaindole in palladium-catalyzed cross-coupling reactions presents significant synthetic challenges. Free exocyclic amines can coordinate to and poison palladium or iridium catalysts, and they are susceptible to competing side reactions such as Buchwald-Hartwig amination.
The Causality of the Boc Protecting Group: Using tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate (the Boc-protected derivative) resolves these issues. The bulky tert-butyloxycarbonyl (Boc) group serves three critical functions:
-
Catalyst Protection: It masks the nucleophilicity of the 6-amino group, preventing catalyst deactivation[2].
-
Solubility Enhancement: It significantly increases the lipophilicity and solubility of the highly polar azaindole core in organic solvents (e.g., THF, dioxane, toluene).
-
Regiodirection: In C-H activation pathways, the steric bulk of the Boc group helps direct functionalization away from the pyridine ring and toward the C-3 position of the pyrrole ring[2].
Mechanistic Pathways for C-3 Functionalization
To utilize this building block in a Suzuki-Miyaura coupling, the C-3 position—the most electron-rich and nucleophilic site on the azaindole core—must first be functionalized[3]. This Application Note details two divergent, self-validating workflows:
-
Workflow A (The Electrophilic Route): Regioselective C-3 halogenation followed by Suzuki coupling with an aryl boronic acid. This is the most scalable and cost-effective route.
-
Workflow B (The Nucleophilic Route): Iridium-catalyzed C-H borylation to form a C-3 boronic ester, followed by Suzuki coupling with an aryl halide. This route is ideal for "reverse-polarity" couplings when the desired aryl boronic acid is unstable or commercially unavailable[2].
Figure 1: Divergent synthetic workflows for C-3 functionalization of the 7-azaindole scaffold.
Quantitative Data & Comparative Metrics
Table 1 summarizes the performance metrics and experimental parameters for both workflows, allowing researchers to select the optimal route based on substrate availability.
Table 1: Comparative Reaction Metrics for C-3 Functionalization
| Parameter | Workflow A: Electrophilic Route | Workflow B: Nucleophilic Route |
| Key Intermediate | 3-Bromo-7-azaindole derivative | 3-Bpin-7-azaindole derivative |
| Pre-functionalization Reagents | NBS, DMF, 0 °C to RT | B2pin2, [Ir(OMe)(COD)]2, dtbpy, THF, 80 °C |
| Typical Step 1 Yield | 85–95% | 70–85% |
| Suzuki Coupling Partner | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl Halides (Br, I) |
| Preferred Catalyst System | Pd(dppf)Cl2, K2CO3, Dioxane/H2O | Pd(PPh3)4, Cs2CO3, Toluene/EtOH |
| Overall 2-Step Yield | 60–80% | 55–75% |
| Strategic Advantage | Highly scalable, inexpensive reagents | Enables reverse-polarity couplings |
Step-by-Step Experimental Protocols
Protocol A: Electrophilic Halogenation & Suzuki Coupling
Step 1: Regioselective C-3 Bromination Causality: The electron-rich nature of the pyrrole ring drives electrophilic aromatic substitution exclusively to the C-3 position. DMF is used as the solvent to stabilize the bromonium intermediate.
-
Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere and cool to 0 °C.
-
Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes to prevent over-bromination.
-
Stir the reaction mixture at room temperature for 2 hours. Self-Validation: Monitor by LC-MS; the starting material (m/z [M+H]+ = 234) should completely convert to the brominated product (m/z [M+H]+ = 312/314).
-
Quench the reaction by adding a saturated aqueous solution of Na2S2O3 (to neutralize residual electrophilic bromine). Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry over Na2SSO4, and concentrate.
Step 2: Suzuki-Miyaura Cross-Coupling Causality: Pd(dppf)Cl2 is selected for its bidentate ligand architecture, which accelerates reductive elimination and prevents the formation of inactive Pd-black. Water is strictly required to dissolve the K2CO3, forming the reactive hydroxide/carbonate species necessary for the transmetalation step[3].
-
In a microwave vial or Schlenk flask, combine the 3-bromo intermediate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K2CO3 (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Purge the vessel with nitrogen for 5 minutes.
-
Heat the mixture to 90 °C for 4–6 hours. Self-Validation: TLC (Hexanes/EtOAc) should show the disappearance of the bromide.
-
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate and purify via silica gel chromatography.
Protocol B: Direct C-H Borylation & Suzuki Coupling
Step 1: Iridium-Catalyzed C-H Borylation Causality: The [Ir(OMe)(COD)]2 / dtbpy catalyst system selectively activates the C-H bond at the C-3 position. The Boc group sterically shields the pyridine ring and prevents the 6-amino group from coordinating to the Iridium center[2].
-
In a glovebox, charge a sealed tube with this compound (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.5 equiv), [Ir(OMe)(COD)]2 (3 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 6 mol %).
-
Add anhydrous THF (0.5 M) and seal the tube.
-
Heat at 80 °C for 12 hours. Self-Validation: LC-MS will show the formation of the C-3 Bpin adduct (m/z[M+H]+ = 360).
-
Remove volatiles under reduced pressure. The crude boronic ester is typically pure enough to be used directly in the next step without chromatography, avoiding degradation on silica gel.
Step 2: Reverse-Polarity Suzuki Coupling
-
Combine the crude C-3 Bpin azaindole (1.0 equiv), an aryl halide (1.1 equiv), Cs2CO3 (3.0 equiv), and Pd(PPh3)4 (0.05 equiv) in a reaction vessel. Causality: Cs2CO3 is highly soluble in organic mixtures and accelerates transmetalation for sterically hindered or electron-rich boronic esters.
-
Add degassed Toluene/EtOH/H2O (3:1:1 v/v) and heat at 100 °C for 8 hours.
-
Perform standard aqueous workup and purify via flash chromatography.
Figure 2: Suzuki-Miyaura catalytic cycle for azaindole cross-coupling.
References
-
The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (via PMC) URL:[Link]
-
Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles Source: Journal of Organic Chemistry (via PMC) URL:[Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: Molecules (via PMC) URL:[Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of 6-Amino-7-azaindole via Deprotection of Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The azaindole framework is a privileged bioisosteric scaffold in modern medicinal chemistry, frequently deployed to mimic indoles and purines in the design of targeted therapeutics[1]. The 7-azaindole core is particularly valuable in the development of kinase inhibitors because its nitrogen atoms can form critical bidentate hydrogen bonds with the backbone amides in the hinge region of the kinase ATP-binding pocket[1].
By introducing an exocyclic amine at the 6-position—yielding 6-amino-7-azaindole (1H-pyrrolo[2,3-b]pyridin-6-amine)—a third hydrogen-bonding interaction is established. This creates a highly potent, tridentate hinge-binding motif that drastically increases kinase affinity and selectivity[1].
During the multi-step synthesis of these complex inhibitors, the highly nucleophilic exocyclic amine must be protected to prevent unwanted side reactions (such as competitive N-alkylation or cross-coupling). The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose[2]. The following protocols detail the definitive, self-validating methodologies for the acidic cleavage of the Boc group from tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate to yield the active 6-amino-7-azaindole pharmacophore.
Physicochemical Properties & Quantitative Data
To ensure accurate stoichiometric calculations and analytical tracking, the physicochemical properties of the starting material and target product are summarized below.
| Parameter | Starting Material (Protected) | Target Product (Free Base) |
| Chemical Name | This compound | 1H-pyrrolo[2,3-b]pyridin-6-amine |
| Common Name | N-Boc-6-amino-7-azaindole | 6-amino-7-azaindole |
| CAS Number | 1279866-58-8 | 145901-11-7 |
| Molecular Formula | C₁₂H₁₅N₃O₂ | C₇H₇N₃ |
| Molecular Weight | 233.27 g/mol | 133.15 g/mol |
| Physical Form | White to off-white solid | Solid (Melting Point: 126.7 °C) |
Reaction Mechanism
The deprotection of a Boc carbamate is an acid-catalyzed process driven by the thermodynamic stability of the leaving groups. The reaction initiates with the protonation of the carbamate carbonyl oxygen by a strong acid. This protonation weakens the C–O bond of the tert-butyl ether portion.
The tert-butyl group is subsequently expelled as a stable tert-butyl cation, which rapidly loses a proton to form isobutylene gas. The remaining carbamic acid intermediate is highly unstable and undergoes spontaneous decarboxylation, releasing carbon dioxide gas and yielding the free amine[2].
Reaction mechanism of Boc deprotection yielding 6-amino-7-azaindole.
Experimental Workflows & Protocols
We present two distinct, field-proven routes for this transformation. Route A utilizes Trifluoroacetic Acid (TFA) and is ideal for small-to-medium scale discovery chemistry due to its homogeneous nature. Route B utilizes Hydrochloric Acid (HCl) and is preferred for scale-up, as it allows for the direct isolation of the product as a solid hydrochloride salt without aqueous workup.
Experimental workflows for the acidic cleavage of the Boc protecting group.
Route A: Homogeneous Cleavage via TFA/DCM
Causality Rationale: Dichloromethane (DCM) is a non-coordinating, aprotic solvent that readily dissolves the Boc-protected azaindole without participating in the acidic cleavage. A large excess of TFA is used to drive the equilibrium of the protonation step[2].
-
Preparation: Charge an oven-dried round-bottom flask with this compound (1.0 eq) and anhydrous DCM (10 volumes). Stir to achieve a clear solution.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Initiating the reaction at 0 °C mitigates the exothermic protonation and minimizes potential degradation of the electron-rich azaindole core.
-
Acid Addition: Add Trifluoroacetic Acid (10.0 eq) dropwise over 10 minutes.
-
Validation Checkpoint: Gentle effervescence should be observed as isobutylene and CO₂ gases are evolved. The lack of gas evolution indicates compromised/hydrated TFA.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The resulting residue is the TFA salt of the product.
-
Neutralization: Dissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Causality: The 6-amino-7-azaindole is highly polar; ensuring a basic pH is strictly required to partition the free base into the organic layer.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free base.
Route B: Heterogeneous Cleavage via HCl/Dioxane
Causality Rationale: 1,4-Dioxane is a polar aprotic solvent that stabilizes intermediate ions. As the reaction progresses, the deprotected 6-amino-7-azaindole hydrochloride salt precipitates out of the dioxane solution. This phase separation drives the reaction forward via Le Chatelier's principle and eliminates the need for aqueous extraction[3].
-
Preparation: Suspend the starting material (1.0 eq) in a commercially available solution of 4M HCl in 1,4-dioxane (10.0 eq).
-
Propagation: Stir the mixture vigorously at room temperature for 4–12 hours under an inert atmosphere (N₂ or Ar).
-
Validation Checkpoint: The initial suspension may briefly clear before a dense, fine precipitate (the product HCl salt) begins to crash out of the solution.
-
-
Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 × 5 volumes) to remove residual dioxane and tert-butyl alcohol byproducts.
-
Drying: Dry the solid under high vacuum at 40 °C to afford 1H-pyrrolo[2,3-b]pyridin-6-amine hydrochloride.
Troubleshooting & Optimization
| Observation | Mechanistic Cause | Corrective Action |
| Incomplete conversion (SM remains on LC-MS) | Insufficient acid concentration or water contamination quenching the acid. | Add an additional 5.0 eq of TFA/HCl and increase the reaction temperature to 35 °C. |
| Product lost during aqueous workup (Route A) | 6-amino-7-azaindole is highly polar and remains water-soluble at low/neutral pH. | Ensure the aqueous phase is strictly adjusted to pH 8–9 before extraction. If emulsion occurs, use a highly polar organic solvent mixture like 10% MeOH in DCM for extraction. |
| Darkening of the reaction mixture | Spontaneous oxidation of the electron-rich azaindole core. | Degas all solvents prior to use and run the reaction strictly under an inert argon or nitrogen atmosphere. |
References
-
Title: EP4010080B1 - Heterocyclic compounds for use in the treatment of cancer Source: Google Patents URL: [2]
-
Title: abcr GmbH (Page 337) @ ChemBuyersGuide.com, Inc. (CAS Reference for Starting Material) Source: ChemBuyersGuide URL:
-
Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL: [1]
-
Title: Product Class 22: Azaindoles and Their Derivatives Source: Thieme Connect URL: [3]
-
Title: 1H-Pyrrolo[2,3-b]pyridin-6-amine Source: Sigma-Aldrich URL:
Sources
Application Note: Pd-Catalyzed Cross-Coupling of Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
This Application Note is designed for senior researchers and medicinal chemists. It details the strategic utilization of Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate (hereafter referred to as 6-Boc-amino-7-azaindole ) in Palladium-catalyzed cross-coupling reactions.
Introduction & Strategic Overview
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the purine core of ATP. The specific derivative This compound presents a unique synthetic value: it contains a protected amine at the C6 position, allowing for late-stage diversification after the core scaffold has been coupled to the target pharmacophore.
However, this molecule presents two specific challenges in Pd-catalysis:
-
Catalyst Poisoning: The pyridine nitrogen (N7) is a strong
-donor capable of displacing phosphine ligands and sequestering the Palladium catalyst in an inactive resting state. -
Regioselectivity: Competition exists between the acidic pyrrole nitrogen (N1), the C-H bonds at C2/C3, and the carbamate nitrogen.
This guide focuses on the two most high-impact transformations: N1-Arylation (Buchwald-Hartwig type) and C3-Arylation (C-H Activation) .
Mechanistic Insight: Overcoming the "Azaindole Effect"
To successfully couple this substrate, one must understand the failure modes of standard protocols.
-
The Problem: In standard Pd/ligand systems, the N7 lone pair coordinates to Pd(II) intermediates, forming stable (Substrate)2-Pd-X2 complexes that halt the catalytic cycle.
-
The Solution: Use Bulky Biaryl Phosphine Ligands (e.g., tBuXPhos, BrettPhos, Me4tBuXPhos). These ligands are spatially demanding enough to prevent the N7-pyridine nitrogen from coordinating to the metal center, while still facilitating oxidative addition and reductive elimination.
Reaction Landscape Visualization
The following diagram illustrates the divergent reactivity pathways for this substrate.
Figure 1: Divergent synthetic pathways for 6-Boc-amino-7-azaindole. Pathway A and B are the focus of this guide.
Protocol A: N1-Arylation (Buchwald-Hartwig Coupling)
This is the primary method for attaching the 7-azaindole "head" to an aryl "body."
Experimental Design Rationale
-
Catalyst: Pd2(dba)3 or Pre-catalyst scaffolds (e.g., XPhos Pd G3).
-
Ligand: Me4tBuXPhos or tBuXPhos. These are critical. Standard PPh3 or dppf will fail due to N7 coordination.
-
Base: K3PO4 (weaker, functional group tolerant) is preferred over NaOtBu if the coupling partner has sensitive groups (esters, nitriles). For unfunctionalized aryl halides, NaOtBu is faster.
-
Solvent: Toluene or Dioxane (anhydrous).
Step-by-Step Protocol
-
Preparation:
-
In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with:
-
Substrate: 6-Boc-amino-7-azaindole (1.0 equiv, e.g., 233 mg, 1.0 mmol).
-
Electrophile: Aryl Bromide/Iodide (1.1 equiv).
-
Base: K3PO4 (finely ground, anhydrous) (2.0 equiv).
-
Catalyst: Pd2(dba)3 (2 mol%).
-
Ligand: Me4tBuXPhos (4-8 mol%) (Ligand:Pd ratio > 1:1 is crucial).
-
-
-
Solvation:
-
Add Toluene (5 mL, 0.2 M concentration). Note: Dioxane is a viable alternative if solubility is poor.
-
-
Reaction:
-
Seal the vial and heat to 100°C for 12–18 hours.
-
Monitoring: Check LC-MS for the disappearance of the azaindole (m/z ~234 [M+H]+).
-
-
Work-up:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove inorganic salts and Palladium black. Elute with EtOAc.
-
Concentrate in vacuo.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc gradient). Note: The product is often more polar than the starting material.
-
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by N7. | Switch to a bulkier ligand (e.g., from XPhos to BrettPhos ). Increase temp to 110°C. |
| Debocylation | Base is too strong or temp too high. | Switch base from NaOtBu to K2CO3 or Cs2CO3 . Lower temp to 80°C. |
| C3-Arylation byproduct | Competition from C-H activation. | Ensure strictly anhydrous conditions (water promotes C-H activation pathways). Use non-polar solvent (Toluene). |
Protocol B: C3-Arylation (C-H Activation)
Direct arylation at the C3 position allows for the construction of complex cores without pre-halogenation of the azaindole.
Mechanistic Note
This reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway. The acidity of the C3-H bond is lower than the N1-H, so N1-protection (or transient protection) is usually required unless specific conditions are used. However, with the 6-Boc-amino group, the electron density is modulated.
Critical: For this specific substrate, N1-arylation will compete if the N1 position is free. If you desire C3-coupling exclusively, you must either:
-
Use an N1-blocking group (e.g., SEM, Tosyl) before this step.
-
Use specific conditions (Pd(OAc)2 / Ag2CO3) that favor C-H activation over N-arylation.
Step-by-Step Protocol (Direct C-H Arylation)
-
Reagents:
-
Substrate: 6-Boc-amino-7-azaindole (1.0 equiv).
-
Coupling Partner: Aryl Iodide (1.2 equiv). Note: Aryl Bromides are significantly less reactive in this CMD manifold.
-
Catalyst: Pd(OAc)2 (5-10 mol%).
-
Ligand: PPh3 (20 mol%) or electron-deficient phosphines like P(p-F-Ph)3.
-
Base/Additive: Ag2CO3 (1.0 equiv) is often required to sequester iodide and facilitate the CMD step.
-
-
Procedure:
-
Dissolve components in DMF or DMA (0.1 M).
-
Heat to 120-130°C in a sealed tube.
-
Caution: Silver salts are light sensitive. Wrap the flask in foil.
-
-
Purification:
-
The removal of silver salts requires careful filtration through Celite.
-
The residual Pd can be scavenged using thiourea-functionalized silica.
-
References
-
Vertex Pharmaceuticals Inc. (2021). Heterocyclic compounds for use in the treatment of cancer. WO2021028643A1. Link
- Context: Describes the synthesis and usage of this compound as a key intermedi
-
Schlörer, N. E., et al. (2022).[1] Heterocyclic compounds for use in the treatment of cancer. EP4010080B1. Link
- Context: Details the N1-protection and subsequent functionaliz
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
- Context: Authoritative review on ligand selection for N-heterocycle coupling (The "Azaindole Effect").
-
Laha, J. K., et al. (2011). Palladium-catalyzed C2- and C3-arylation of indoles and azaindoles. Chemical Communications, 47, 2152-2154. Link
- Context: Protocol foundation for the C-H activation methodology described in Section 4.
Sources
Functionalization of the 1H-pyrrolo[2,3-B]pyridine ring system
Application Note: Strategic Functionalization of the 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold
Abstract
The 1H-pyrrolo[2,3-b]pyridine ring system (7-azaindole) represents a "privileged scaffold" in modern drug discovery, serving as a bioisostere for both indole and purine. Its utility in kinase inhibition (e.g., Vemurafenib) stems from the unique electronic properties of the N7 nitrogen, which functions as a hydrogen bond acceptor and dramatically alters the reactivity profile compared to indole. This guide provides a mechanistic roadmap and validated protocols for the regioselective functionalization of all ring positions, moving beyond generic conditions to specific, high-fidelity transformations.
Part 1: Strategic Analysis – The Electronic Landscape
To successfully functionalize 7-azaindole, one must understand its "push-pull" electronic nature. Unlike indole, which is electron-rich, 7-azaindole contains an electron-withdrawing pyridine ring fused to an electron-rich pyrrole.
-
The Pyridine Ring (Positions 4, 5, 6): Electron-deficient. Resistant to electrophilic attack but highly susceptible to nucleophilic aromatic substitution (
) and radical addition (Minisci). -
The Pyrrole Ring (Positions 2, 3): Electron-rich. The C3 position is the hotspot for Electrophilic Aromatic Substitution (EAS), though less reactive than in indole due to the inductive withdrawal of N7.
-
The N7 Nitrogen: The "Switch." It can be oxidized to the N-oxide, reversing the electronics of the pyridine ring and activating C4/C6 for nucleophilic functionalization.
Reactivity Map (Visualization)
Figure 1: Strategic reactivity map of 7-azaindole. Note the distinct mechanistic pathways required for each ring sector.
Part 2: The Pyridine Ring (C4/C6 Functionalization)
Direct functionalization of the pyridine ring is challenging due to its electron deficiency. The most robust strategy involves N-Oxide Activation (Reissert-Henze reaction).
Mechanism: The N-Oxide Switch
Oxidation of N7 with mCPBA yields the N7-oxide. This intermediate is crucial because the oxygen atom can coordinate with an acylating agent (like
Protocol A: Regioselective Synthesis of 4-Chloro-7-azaindole
Target: Installation of a chlorine handle at C4 for subsequent Suzuki coupling.
Reagents:
-
7-Azaindole (1.0 eq)[1]
-
m-Chloroperoxybenzoic acid (mCPBA, 70%, 1.2 eq)
-
Phosphorus oxychloride (
, 10 eq) -
Solvents: Dimethoxyethane (DME), Ethyl Acetate.
Step-by-Step Methodology:
-
Oxidation: Dissolve 7-azaindole in DME (0.2 M). Cool to 0°C.
-
Addition: Add mCPBA portion-wise over 15 minutes. Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: Monitor by TLC (Polar eluent: 10% MeOH/DCM). The N-oxide is significantly more polar than the starting material.
-
-
Workup (Oxide): Filter the precipitate (often the m-chlorobenzoic acid salt). If product remains in solution, concentrate and recrystallize from acetone.
-
Rearrangement (Chlorination): Suspend the dried 7-azaindole-N-oxide in pure
(Caution: Exothermic). -
Reflux: Heat to 90°C for 6 hours. The suspension will clear as the reaction proceeds.
-
Quench (Critical Safety Step): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring. Neutralize with saturated
or to pH 8. -
Isolation: Extract with Ethyl Acetate (3x). The product, 4-chloro-7-azaindole, is obtained as a beige solid.
Data Summary:
| Parameter | Value | Note |
|---|---|---|
| Yield (Oxidation) | 85-95% | Highly efficient step. |
| Yield (Chlorination) | 60-75% | C4 is favored over C6 (~5:1 ratio). |
| Key Impurity | 6-chloro isomer | Separable by column chromatography. |
Part 3: The Pyrrole Ring (C3 Functionalization)
The C3 position is the most electron-rich site. However, standard indole conditions often fail or require modification because the N7 nitrogen deactivates the ring toward electrophiles.
Protocol B: Regioselective C3-Iodination
Target: Preparation of a C3-iodo precursor for Sonogashira or Suzuki coupling.
Reagents:
-
7-Azaindole (1.0 eq)[1]
-
N-Iodosuccinimide (NIS, 1.1 eq)
-
Solvent: DMF or Acetone (0.5 M)
Step-by-Step Methodology:
-
Dissolution: Dissolve 7-azaindole in DMF at RT.
-
Addition: Add NIS in a single portion.
-
Reaction: Stir at RT for 2–4 hours.
-
Why DMF? DMF promotes the polarization of the NIS reagent, enhancing electrophilicity without the need for strong Lewis acids which might complex N7.
-
-
Quench: Pour the reaction mixture into water containing 5% sodium thiosulfate (
) to reduce excess iodine (indicated by color change from brown to yellow/white). -
Filtration: The product, 3-iodo-7-azaindole, typically precipitates. Filter and wash with cold water.
Mechanistic Insight:
Unlike indole, which can be iodinated with
Part 4: The C2 Position (Directed Lithiation)
Functionalizing C2 requires deprotonation. The pKa of the C2 proton is relatively high, but it is the most acidic proton after N1 is protected.
Critical Constraint: You must protect N1 first. The N1 proton (pKa ~13) is far more acidic than C2. Attempting lithiation on the free base will result in N-lithiation.
Protocol C: C2-Formylation via Directed Lithiation
Target: Introduction of an aldehyde at C2.
Reagents:
-
N-(Phenylsulfonyl)-7-azaindole (Protected precursor)
-
n-Butyllithium (n-BuLi, 1.2 eq, 2.5 M in hexanes)
-
DMF (Electrophile, 2.0 eq)
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Preparation: Dry the N-protected substrate in a flame-dried flask under Argon. Dissolve in THF and cool to -78°C .
-
Lithiation: Add n-BuLi dropwise down the side of the flask.
-
Observation: A color change (often to bright yellow/orange) indicates formation of the C2-lithio species.
-
Time: Stir at -78°C for 45 minutes. (Do not warm up, or the lithio species may isomerize or decompose).
-
-
Electrophile Trapping: Add dry DMF dropwise.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Add saturated
solution. -
Deprotection (Optional): The phenylsulfonyl group can be removed later using
/MeOH or TBAF if orthogonal protection is needed.
Part 5: Workflow Visualization (N-Oxide Pathway)
This diagram illustrates the critical pathway for accessing the "hard-to-reach" C4 position.
Figure 2: The N-Oxide activation pathway.[2] Step 2 requires strict temperature control and anhydrous conditions.
References
-
Regioselective Halogenation: Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[3][4] Organic Process Research & Development, 2017.
-
N-Oxide Chemistry: Minakata, S., et al. "Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide."[5] Synthesis, 1992.
-
C2-Lithiation Strategies: Snieckus, V., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism." Angewandte Chemie Int. Ed., 2013.
-
Minisci Reaction Overview: Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles."[6] Med.[6][7][8][9] Chem. Commun., 2011.
-
General Reactivity Profile: Song, J.J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Reviews, 2014.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide | CoLab [colab.ws]
- 6. scispace.com [scispace.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 9. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Recrystallization Protocol for Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
Abstract & Scope
This application note details the thermodynamic and kinetic control strategies required for the purification of tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate (CAS: 122321-04-4). While column chromatography is often used for small-scale isolation, it is insufficient for removing trace oligomeric impurities and is non-scalable for gram-to-kilogram batches. This guide provides a scalable recrystallization protocol focusing on the removal of unreacted 6-amino-7-azaindole, residual Boc anhydride (
Chemical Context & Impurity Profile[1][2][3][4][5][6]
The target molecule features a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core with a Boc-protected amine at the C6 position. This structural combination presents specific purification challenges:
-
H-Bonding Network: The indole NH and carbamate NH act as donors, while the pyridine N and carbonyl O act as acceptors. This leads to strong intermolecular lattice energy, requiring polar solvents for dissolution.
-
Thermal Sensitivity: The tert-butyl carbamate (Boc) group is acid-sensitive and thermally unstable above ~150°C. Prolonged heating during recrystallization must be minimized to prevent deprotection (isobutylene release).
-
Oiling Out: Boc-protected heterocycles often exhibit "oiling out" (liquid-liquid phase separation) rather than crystallization, particularly in aqueous solvent systems.
Critical Impurities Targeted
| Impurity Type | Source | Solubility vs. Target | Removal Strategy |
| 6-Amino-7-azaindole | Unreacted Starting Material | Higher polarity; lower solubility in non-polar solvents. | Retained in mother liquor via polarity tuning. |
| Di-Boc byproduct | Over-reaction ( | High solubility in lipophilic solvents (Hex/Hept). | Stays in mother liquor during cooling. |
| Boc Anhydride | Reagent Excess | Very high solubility in organics. | Stays in mother liquor. |
| Oxidation Oligomers | Air oxidation of azaindole | Low solubility; often forms "tar". | Removed via hot filtration & carbon treatment. |
Pre-Formulation: Solvent System Selection[1][5][6]
To ensure autonomy and reliability, the user must validate the solvent system. The recommended system is Ethyl Acetate (EtOAc) / n-Heptane .
Why this system?
-
EtOAc (Solvent): Solubilizes the carbamate via dipole-dipole interactions but is volatile enough for easy drying.
-
n-Heptane (Anti-solvent): Induces supersaturation gently. Unlike Hexanes, Heptane has a higher boiling point (98°C), allowing for a wider temperature gradient during cooling.
Detailed Recrystallization Protocol
Phase A: Dissolution & Clarification
Objective: Complete dissolution of the target while removing insoluble particulates.
-
Preparation: Charge the crude solid (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Ethyl Acetate (approx. 5-7 mL per gram of solid).
-
Note: Do not add excess solvent initially.
-
-
Heating: Heat the slurry to a gentle reflux (approx. 77°C).
-
Observation: If the solid does not dissolve completely, add EtOAc in 0.5 mL/g increments until a clear solution is obtained.
-
-
Carbon Treatment (Optional but Recommended): If the solution is dark brown/red (indicating oxidation), add activated charcoal (5 wt% relative to substrate). Stir at reflux for 15 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite® pad or sintered glass funnel to remove charcoal and inorganic salts.
-
Critical Step: Pre-warm the funnel to prevent premature crystallization (clogging) in the stem.
-
Phase B: Nucleation & Crystal Growth
Objective: Controlled precipitation to maximize purity.
-
Re-heating: Return the filtrate to the flask and bring back to a gentle boil.
-
Anti-Solvent Addition: Slowly add n-Heptane dropwise via an addition funnel.
-
Endpoint: Stop addition immediately when a persistent turbidity (cloudiness) is observed that does not disappear upon swirling.
-
Ratio: Typical final ratio is roughly 1:1 to 1:2 (EtOAc:Heptane).
-
-
Clearing: Add a small volume of EtOAc (0.5 - 1 mL) just to clear the turbidity. The solution is now at the metastable limit .
-
Cooling (The "Self-Validating" Step):
-
Remove heat source. Allow the flask to cool to room temperature (20-25°C) undisturbed over 2-3 hours.
-
Why Undisturbed? Agitation promotes rapid, disordered nucleation (trapping impurities). Static cooling promotes slow, ordered crystal growth.
-
-
Final Chill: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Phase C: Isolation & Drying[6]
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:3 ratio).
-
Caution: Do not use pure EtOAc, as it will redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 40-45°C for 12-24 hours.
-
Safety Check: Ensure temperature does not exceed 60°C to avoid thermal degradation of the Boc group.
-
Process Analytical Technology (PAT) & Visualization
Workflow Diagram
The following diagram illustrates the logic flow and critical decision points in the purification process.
Caption: Logic flow for the recrystallization of Boc-protected 7-azaindole, emphasizing the iterative dissolution and controlled cooling phases.
Troubleshooting & Optimization
Issue: "Oiling Out"
Symptom: The product separates as a viscous oil droplets instead of crystals.[1] Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide. Remedy:
-
Re-heat the mixture until the oil redissolves.
-
Add a "Seed Crystal" (if available) at the cloud point.
-
Add slightly more EtOAc (good solvent) to increase solubility, then cool much slower.
Issue: Low Yield
Symptom: Mother liquor contains significant product. Cause: Too much solvent used or insufficient cooling. Remedy:
-
Concentrate the mother liquor by rotary evaporation to half volume.
-
Repeat the cooling/crystallization steps (Second Crop). Note: Second crop purity is usually lower.
References
-
Preparation of this compound
-
General Methods for 7-Azaindole Functionalization
-
Purification of Boc-Protected Amines (General Protocol)
- Title: Crystallization method of Boc-amino acid (P
-
Source: Google Patents.[2]
- URL
-
Properties of 7-Azaindole Derivatives
- Title: Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
- Source: RSC Advances / NIH N
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
Case ID: SYN-AZA-006 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Status: Active
Executive Summary & Route Strategy
The synthesis of tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate (N-Boc-6-amino-7-azaindole) presents unique challenges due to the electron-deficient nature of the 7-azaindole core and the competing nucleophilicity of the N1-indole nitrogen versus the C6-position.
To improve yield, you must first diagnose whether your bottleneck is conversion (reaction stalling) or isolation (product loss during workup). The two primary industrial routes are the Curtius Rearrangement (from the carboxylic acid) and Buchwald-Hartwig Cross-Coupling (from the halide).
Route Selection Matrix
| Feature | Route A: Curtius Rearrangement | Route B: Buchwald-Hartwig |
| Starting Material | 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | 6-Chloro/Bromo-7-azaindole |
| Key Reagents | DPPA or NaN3/(Boc)2O, t-BuOH | BocNH2, Pd catalyst, Ligand |
| Primary Yield Killer | Urea formation (moisture), Decarboxylation | Catalyst poisoning (N1 binding), Hydrodehalogenation |
| Scalability | High (Safety controls required for azides) | Moderate (Cost of ligands/Pd) |
| Recommended For | High Purity Requirements | High Throughput / Library Synthesis |
Module 1: Optimizing the Curtius Rearrangement
Context: This route involves converting the C6-carboxylic acid to an acyl azide, thermal rearrangement to an isocyanate, and trapping with tert-butanol.[1]
Workflow Visualization
Caption: Critical path for Curtius rearrangement showing the moisture sensitivity node where urea byproducts form.
Troubleshooting Guide
Q1: My reaction stalls at the acyl azide stage. Why isn't it rearranging?
-
Root Cause: The 7-azaindole core is electron-deficient, which stabilizes the acyl azide and raises the activation energy for the migration of the aryl group.
-
Solution: Increase the reaction temperature to 80–90 °C . If using toluene, ensure you are at reflux.
-
Pro-Tip: Switch solvent to 1,4-dioxane or chlorobenzene to access higher temperatures without pressurization.
Q2: I see a large amount of insoluble white solid. What is it?
-
Diagnosis: This is likely the symmetrical urea byproduct.
-
Mechanism: If water is present, the isocyanate hydrolyzes to the free amine, which then attacks the remaining isocyanate.
-
Corrective Action:
-
Strict Anhydrous Conditions: Dry t-BuOH over 4Å molecular sieves for 24h prior to use.
-
One-Pot Protocol: Use DPPA (Diphenylphosphoryl azide) and Et3N in t-BuOH directly. The presence of excess alcohol relative to trace water favors carbamate formation.
-
Q3: The yield is low (<40%). How can I boost it?
-
The "Scavenger" Method: Add di-tert-butyl dicarbonate (Boc2O) (0.5 eq) to the reaction mixture.
-
Why? It acts as a "trap" for any free amine formed via hydrolysis, converting it to the desired product rather than allowing it to dimerize into urea.
-
-
Base Choice: Switch from Et3N to DIPEA (Hünig's base) or NMM (N-methylmorpholine) to reduce base-catalyzed side reactions on the azaindole ring.
Module 2: Optimizing Buchwald-Hartwig Amination
Context: Coupling 6-chloro-7-azaindole with tert-butyl carbamate (BocNH2).
Catalytic Cycle & Ligand Selection
Caption: Decision tree for ligand selection based on the protection state of the azaindole nitrogen.
Troubleshooting Guide
Q1: The reaction conversion is stuck at 50% despite adding more catalyst.
-
Root Cause: Catalyst Deactivation . The pyridine-like nitrogen (N7) and the indole nitrogen (N1) can chelate Palladium, removing it from the catalytic cycle.
-
Solution:
-
Pre-Catalysts: Stop using Pd2(dba)3 + Ligand. Switch to G3- or G4-Palladacycle Pre-catalysts (e.g., XPhos Pd G3 or BrettPhos Pd G3). These activate rapidly and ensure a 1:1 L:Pd ratio.
-
Protect N1: If possible, protect the indole nitrogen with SEM or Ts (Tosyl) before coupling. This eliminates the acidic proton and steric interference.
-
Q2: I am getting significant hydrodehalogenation (reduction of Cl to H).
-
Root Cause: This is common with 7-azaindoles in alcoholic solvents or when using hydride-donor bases.
-
Corrective Action:
-
Solvent: Switch from dioxane/tBuOH to Toluene or DME .
-
Base: Avoid alkoxides (NaOtBu) if this occurs. Use Cs2CO3 or K3PO4 (anhydrous, finely ground).
-
Q3: Which ligand is best for tert-butyl carbamate specifically?
-
Recommendation: BrettPhos or tBuBrettPhos .
-
Why? These ligands are specifically designed for coupling primary amides and carbamates. They prevent the formation of the κ2-amidate complex which slows down reductive elimination.
Module 3: Purification & Isolation Protocols
Issue: 7-azaindoles are amphoteric and polar, making silica chromatography difficult (streaking).
Protocol: The "Neutralization" Workup
-
Quench: Dilute reaction with EtOAc.
-
Wash: Do NOT use strong acid (HCl), as the product will protonate and stay in the aqueous layer. Use Saturated NH4Cl or Water .
-
Drying: Dry organic layer over Na2SO4.
-
Chromatography Modifier:
-
Standard: Hexanes/EtOAc.
-
Improved: Add 1% Et3N or 1% MeOH to the eluent to deactivate silica acidic sites. This prevents the "tailing" of the azaindole.
-
Summary of Optimization Parameters
| Parameter | Recommendation | Mechanism/Reasoning |
| Solvent (Curtius) | Toluene or Chlorobenzene | Higher boiling point drives rearrangement; non-nucleophilic. |
| Reagent (Curtius) | DPPA (1.1 eq) | One-pot activation avoids isolation of unstable acyl azide. |
| Catalyst (Buchwald) | BrettPhos Pd G3 | Pre-formed catalyst prevents poisoning; ligand specific for carbamates. |
| Base (Buchwald) | Cs2CO3 (2.0 eq) | Milder than NaOtBu; reduces functional group intolerance. |
| Additives | 4Å Molecular Sieves | Critical for Curtius to prevent urea formation. |
References
-
Buchwald-Hartwig Amination Overview. Wikipedia. Available at: [Link][2]
-
Curtius Rearrangement Mechanism & Applications. National Institutes of Health (PMC). Available at: [Link]
-
Regioselective Functionalization of 7-Azaindole. SciSpace. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
General Guide to Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Thermal Optimization for Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
Ticket ID: 7AZA-BOC-OPT
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Thermal "Goldilocks" Zone
Synthesizing tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate derivatives requires navigating a narrow thermal window. You are balancing the activation energy required for C-N bond formation (or rearrangement) against the thermal lability of the Boc protecting group and the nucleophilic sensitivity of the 7-azaindole core.
-
Target Temperature Range: 80°C – 95°C
-
Critical Failure Point (Low): < 60°C (Incomplete Curtius rearrangement; Stalled Pd-catalysis).
-
Critical Failure Point (High): > 110°C (Boc thermolysis; Urea dimerization; Azide safety risk).
Interactive Workflow & Thermal Checkpoints
The following diagram illustrates the two primary synthetic routes and their specific thermal failure points.
Figure 1: Thermal checkpoints for Curtius Rearrangement (Route A) and Buchwald-Hartwig Coupling (Route B). Red pathways indicate thermal failure modes.
Route A: Curtius Rearrangement (From Carboxylic Acid)
Best for: Converting 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid to the carbamate.
Optimized Protocol
-
Activation (25°C): Dissolve acid (1.0 eq) in anhydrous Toluene/t-BuOH (5:1) . Add TEA (1.5 eq). Add DPPA (1.2 eq) dropwise at room temperature. Stir 30 mins.
-
Why? Forming the acyl azide at low temp prevents premature decomposition.
-
-
Rearrangement (85°C): Heat the mixture to 85°C.
-
Visual Cue: You must see gas evolution (
). -
Duration: 2–4 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with NaHCO3.
Troubleshooting Guide (Route A)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete Rearrangement. Temperature was likely too low (<70°C) or time too short. | Increase temp to 90°C (refluxing toluene). Ensure visible |
| Urea Dimer Formation | Moisture Intrusion. Water reacts with isocyanate to form amine, which attacks remaining isocyanate.[1] | Use anhydrous t-BuOH (distilled from CaH2 or molecular sieves). Keep under Ar/N2 atmosphere. |
| Explosion/Pressure | Azide Accumulation. Heating too fast caused rapid | Ramp temperature 1°C/min . Do not seal the vessel tightly; use a bubbler to monitor gas release. |
| Product is Free Amine | Thermal De-Boc. Reaction temp >110°C or acidic workup. | Switch solvent to pure t-BuOH (bp 82°C) to self-limit temperature. Avoid HCl in workup. |
Route B: Pd-Catalyzed Cross-Coupling (From Halide)
Best for: Functionalizing 6-chloro-7-azaindole directly.
Optimized Protocol
-
Substrate: 6-chloro-7-azaindole (N1-protection recommended but not strictly required if using LiHMDS).
-
Reagents: tert-butyl carbamate (1.2 eq),
(2-5 mol%), XPhos (4-10 mol%). -
Base:
(weak base) or LiHMDS (strong base, low temp). -
Solvent: 1,4-Dioxane.
-
Temperature: 90°C – 100°C.
Troubleshooting Guide (Route B)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled | Catalyst Poisoning. The N7 nitrogen of azaindole can coordinate Pd. | Use biaryl phosphine ligands (XPhos, BrettPhos) which are bulky enough to prevent catalyst deactivation. |
| N1-Arylation Side Product | Selectivity Issue. Pd coupled to the indole nitrogen instead of the halide. | Protect N1 (e.g., SEM, Tosyl) prior to coupling. Alternatively, use LiHMDS as base to deprotonate the amide first. |
| Black Precipitate (Pd Black) | Thermal Instability. Catalyst decomposed before reaction completion. | Lower temp to 80°C . Degas solvent thoroughly (freeze-pump-thaw) to remove |
Frequently Asked Questions (FAQ)
Q1: Can I perform the Curtius rearrangement in THF?
-
Answer: Caution is advised. THF refluxes at 66°C. This is often too low for efficient rearrangement of the electron-poor 7-azaindole acyl azide, leading to stalled intermediates. Toluene (110°C) or 1,4-Dioxane (101°C) are superior choices to ensure the activation barrier is crossed.
Q2: Why is my Boc group falling off during the reaction?
-
Answer: If you are using Route B (Pd-coupling), ensure you are not using a strong nucleophilic base (like NaOMe) at high temperatures (>100°C). If using Route A, ensure your t-BuOH is not acidic. Thermal deprotection of Boc typically requires >150°C in neutral media, but Lewis acids (like
or residual Pd salts) can lower this threshold.
Q3: Do I need to protect the N1-indole nitrogen?
-
Answer: For Route A (Curtius), generally No ; the carboxylic acid directs the chemistry. For Route B (Pd-coupling), Yes is recommended for high yields. Unprotected 7-azaindoles can poison Pd catalysts or lead to N-arylation. If you must skip protection, use the BrettPhos Pd G3 precatalyst system, which tolerates unprotected indoles better.
References
-
Curtius Rearrangement Mechanism & Conditions
-
Pd-Catalyzed Amination of 7-Azaindoles
-
Thermal Stability of Boc Groups
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scispace.com [scispace.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Resolving decomposition of Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate in acidic media
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions regarding the stability and handling of Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate, a key intermediate in modern drug discovery. The unique electronic properties of the 7-azaindole scaffold present specific challenges, particularly its sensitivity to acidic conditions during Boc-group removal. This resource will help you navigate these challenges to ensure the integrity of your synthetic route and the purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1. Why is my this compound decomposing during standard acidic deprotection?
Answer:
The decomposition or observation of multiple side products during the acidic deprotection of this compound stems from a combination of the standard Boc-cleavage mechanism and the inherent reactivity of the 7-azaindole (pyrrolo[2,3-b]pyridine) core.
The deprotection is an acid-catalyzed elimination reaction.[1][2][3] The process begins with the protonation of the carbamate's carbonyl oxygen. This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine.[2][4]
The primary issue arises from the liberated tert-butyl cation (t-Bu⁺) . This cation is a potent electrophile. The 1H-pyrrolo[2,3-b]pyridine ring system is electron-rich and therefore susceptible to electrophilic aromatic substitution. The t-Bu⁺ can alkylate the sensitive pyrrole or pyridine ring, leading to undesired, and often difficult to separate, byproducts.[5] Furthermore, strong acidic conditions can lead to protonation and potential degradation of the heterocyclic core itself.
Q2. My deprotection is incomplete or sluggish. How can I improve the yield without causing degradation?
Answer:
Incomplete deprotection is a common issue, often stemming from insufficient acid strength or concentration.[6] However, simply increasing the acid concentration or reaction temperature can accelerate the decomposition of a sensitive substrate like a 7-azaindole derivative. A systematic, stepwise approach is recommended.
Troubleshooting Workflow:
Optimization Parameters:
| Parameter | Standard Condition | Optimization Step | Rationale & Caution |
| Acid | 20-50% TFA in DCM | 4M HCl in Dioxane/MeOH | HCl can sometimes be more effective and volatile, simplifying removal.[7] Monitor closely as it can be harsher. |
| Temperature | 0 °C to Room Temp | Maintain 0 °C | Lowering the temperature slows the rate of side reactions more than the deprotection itself.[6] Avoid heating. |
| Time | 1-2 hours | Extend to 4-8 hours | Give the reaction more time to proceed at a lower temperature before increasing acid strength. |
| Scavengers | None | Add 2-5 eq. of a scavenger | Scavengers are nucleophiles that trap the t-Bu⁺ cation, preventing it from reacting with your molecule.[5] |
Q3. I'm observing significant side product formation. What are the likely side reactions and how can I suppress them?
Answer:
The most probable side reaction is the Friedel-Crafts alkylation of the electron-rich 1H-pyrrolo[2,3-b]pyridine ring by the tert-butyl cation generated during deprotection. To prevent this, a scavenger (or "cation trap") should be added to the reaction mixture.
Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate. They effectively "scavenge" the cation, preventing it from causing unwanted alkylation.
Commonly Used Scavengers:
| Scavenger | Key Features | Typical Amount |
| Triisopropylsilane (TIS) | Reduces the tert-butyl cation to isobutane. Very effective. | 2-5 equivalents |
| Anisole | Aromatic scavenger, gets alkylated in place of your substrate. | 5-10% (v/v) |
| Thioanisole | More nucleophilic than anisole, highly effective. Can be harder to remove. | 2-5 equivalents |
| Water | Can act as a scavenger but may affect reaction kinetics. | 1-5% (v/v) |
Recommendation: For sensitive heterocyclic systems, Triisopropylsilane (TIS) is often the scavenger of choice due to its high efficiency in reducing the cation.
Q4. How can I effectively monitor the reaction to find the optimal endpoint?
Answer:
Monitoring the reaction is critical to prevent over-exposure of the deprotected, and often more sensitive, product to the harsh acidic medium.[8] High-Performance Liquid Chromatography (HPLC) is the gold standard, but Thin-Layer Chromatography (TLC) is a rapid and effective alternative for at-a-glance monitoring.[8][9]
Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Plate: Use a silica gel plate. On the baseline, spot three lanes:
-
S: Starting Material (a dilute solution of your Boc-protected compound).
-
C: Co-spot (apply both starting material and a sample from the reaction mixture on the same spot).
-
R: Reaction Mixture (a small aliquot taken directly from the reaction).
-
-
Elute the Plate: Use an appropriate solvent system (e.g., 10% Methanol in Dichloromethane or 5-10% Ethyl Acetate in Hexane).
-
Visualize:
-
First, view the plate under a UV lamp (254 nm). The starting material and product should be visible if they are UV-active.
-
Next, stain the plate. Ninhydrin stain is ideal as it reacts with the newly formed primary/secondary amine to produce a distinct purple or yellow spot, providing definitive confirmation of deprotection.[9]
-
-
Interpret the Results:
-
The Boc-protected starting material is less polar and will have a higher Rf value (travels further up the plate).
-
The deprotected amine product is more polar and will have a lower Rf value.
-
The reaction is complete when the starting material spot in the 'R' lane has completely disappeared and a new, lower Rf spot (which stains with ninhydrin) is prominent.
-
Q5. Are there milder, alternative deprotection methods for acid-sensitive substrates like this?
Answer:
Yes. When standard strong acid conditions (TFA, HCl) lead to decomposition even with scavengers, several milder alternatives can be employed. These methods often generate the acidic species in situ or use different mechanisms that avoid the generation of highly reactive intermediates.
Alternative Deprotection Protocols:
| Method | Reagents & Conditions | Mechanism/Advantage | Reference |
| Oxalyl Chloride in Methanol | 3 eq. Oxalyl Chloride in MeOH, RT, 1-4h | Generates HCl in situ under mild conditions. Tolerant of other acid-labile groups like esters. | [10][11] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ in Toluene, RT to 50°C | A milder, less corrosive acid that is effective for deprotecting carbamates while often sparing t-butyl esters and ethers. | [12] |
| Thermal Deprotection | Heat in a high-boiling solvent (e.g., Toluene, TFE) at 120-240°C | Acid-free method that proceeds via thermal fragmentation. Best suited for robust molecules but can be selective. | [13][14] |
| Base-Promoted Deprotection | Cs₂CO₃ in MeOH, reflux | While rare for Boc groups, this can be effective for certain activated systems, completely avoiding acidic conditions. | [15][16] |
Experimental Protocol: Mild Deprotection using Oxalyl Chloride [10][11]
-
Preparation: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the Boc-protected substrate (1 equivalent) in anhydrous Methanol (MeOH).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add oxalyl chloride (3 equivalents) dropwise to the solution. A slight exotherm and gas evolution may be observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, concentrate the solvent in vacuo. The resulting product will be the hydrochloride salt, which can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
References
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available from: [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available from: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods - BOC Deprotection. Available from: [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Available from: [Link]
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
ChemRxiv. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate. Available from: [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Available from: [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available from: [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]
-
ResearchGate. (n.d.). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. microsaic.com [microsaic.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 13. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Overcoming catalyst poisoning when using Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate
Executive Summary
This technical guide addresses the specific challenges of using tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate (referred to herein as Substrate-6 ) in transition-metal catalyzed cross-coupling reactions. The 7-azaindole core is a notorious "catalyst sponge," capable of sequestering Pd, Rh, and Cu catalysts into inactive resting states. This guide provides mechanistic insights, ligand selection strategies, and validated protocols to restore catalytic turnover.
Module 1: The Mechanism of Inhibition
Q: Why does this specific carbamate stall my reaction despite having a protected exocyclic amine?
A: While the C6-amino group is Boc-protected (reducing its nucleophilicity), the core scaffold retains two potent coordination sites that drive catalyst poisoning: the pyridine nitrogen (N7) and the pyrrole nitrogen (N1) .
-
N7-Coordination (The Silent Killer): The pyridine nitrogen at position 7 is highly Lewis basic. In the absence of sterically demanding ligands, it displaces phosphines from the metal center, forming a stable, unreactive
complex. -
N1-Deprotonation (The Bridging Effect): Under basic coupling conditions, the acidic pyrrole N-H (
) is deprotonated. The resulting azaindolyl anion acts as a bridging ligand, forming dimeric species (e.g., ) that precipitate out of the catalytic cycle.
Visualizing the Poisoning Pathway
The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory "off-cycle" trap.
Caption: Figure 1. The "off-cycle" poisoning pathway where N7/N1 coordination sequesters the catalyst.
Module 2: Strategic Solutions & Ligand Engineering
Q: Which catalyst system resists N7/N1 inhibition?
A: You must utilize ligands that create a "steric wall" around the metal center, physically blocking the approach of the N7 nitrogen while allowing the oxidative addition and reductive elimination steps to proceed.
Recommended Ligand Classes
| Ligand Class | Specific Recommendation | Why It Works |
| Dialkylbiaryl Phosphines | XPhos, BrettPhos, RuPhos | The bulky isopropyl/cyclohexyl groups on the phosphorus and the biaryl backbone prevent the substrate's N7 from binding to Pd. RuPhos is particularly effective for aminations. |
| Bis-phosphines | Xantphos | The wide bite angle (111°) favors reductive elimination and destabilizes the square-planar resting states that 7-azaindoles tend to form. |
| NHC Ligands | Pd-PEPPSI-IPr | The sterically demanding N-heterocyclic carbene prevents dimer formation. Excellent for difficult Suzuki couplings. |
Q: Should I protect the N1 nitrogen?
A: Yes, if possible. This is the single most effective fix.
-
Protection: Pre-installing a SEM (2-(Trimethylsilyl)ethoxymethyl) , Boc , or Tosyl group on the N1 position eliminates the formation of the bridging azaindolyl anion.
-
Direct Workaround: If you must use the free NH (1H-pyrrolo), use 2 equivalents of base (e.g., NaOtBu) to ensure complete deprotonation and keep the reaction mixture homogeneous, but pair it with a highly active precatalyst like Pd(OAc)₂/XPhos .
Module 3: Validated Experimental Protocol
Scenario: Suzuki-Miyaura Coupling of Substrate-6 with an Aryl Boronic Acid. Goal: Prevent catalyst death and achieve >80% conversion.
Reagents & Setup
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-5 mol%)
-
Note: Pre-catalysts (G2/G3/G4) are superior to Pd₂dba₃ + Ligand because they ensure a 1:1 Pd:L ratio, preventing excess unligated Pd from being poisoned.
-
-
Base: K₃PO₄ (3.0 equiv) in 4:1 Dioxane:Water
-
Why: Inorganic bases in biphasic systems often outperform soluble organic bases for azaindoles, as they minimize the concentration of the dissolved azaindolyl anion.
-
Step-by-Step Workflow
-
Degassing (Critical): Charge the reaction vial with Substrate-6, Boronic Acid, Base, and XPhos Pd G2 . Seal the vial. Evacuate and backfill with Argon three times .
-
Technical Note: Oxygen accelerates the formation of inactive Pd-azaindole-oxide species.
-
-
Solvent Addition: Add sparged 1,4-Dioxane and degassed water via syringe.
-
Thermal Activation: Heat to 100°C .
-
Troubleshooting: If conversion stalls at 80°C, increase to 100°C. The energy barrier to break the "poisoned" resting state is high.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1]
-
Purification Note: 7-azaindoles stick to silica. Add 1% Triethylamine to your eluent to prevent streaking and yield loss.
-
Module 4: Troubleshooting FAQ
Q: The reaction turns black immediately and stalls. What happened? A: "Pd-Black" formation indicates ligand dissociation. The substrate displaced your ligand, and the naked Pd aggregated.
-
Fix: Switch to a precatalyst (e.g., XPhos Pd G2 ) rather than mixing Pd(OAc)₂ and ligand in situ. Increase ligand-to-metal ratio to 2:1 if mixing manually.
Q: I see 50% conversion, then it stops. Adding more catalyst doesn't help. A: You have product inhibition. The product (likely a more electron-rich azaindole) is binding the catalyst more tightly than the starting material.
-
Fix: Switch to BrettPhos (even bulkier) or protect the N1 position with a Boc group before the reaction.
Q: Can I use Copper catalysis instead? A: Copper is more susceptible to poisoning by 7-azaindoles than Palladium. However, for C-N couplings (Chan-Lam), using Cu(OAc)₂ with DBU has been shown to form a productive intermediate, provided oxygen is present as the oxidant.
References
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. Source: Journal of the American Chemical Society. URL:[Link]
-
Buchwald-Hartwig Amination of 7-Azaindoles. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
-
Overcoming Heterocycle Poisoning in C-H Activation. Source: Nature Communications. URL:[Link]
-
Synthesis of Azaindoles via Cross-Coupling. Source: Organic Chemistry Portal. URL:[Link]
Sources
Solvent selection for maximizing stability of Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate
Topic: Solvent Selection for Maximizing Stability of tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate Role: Senior Application Scientist, Technical Support Center
Technical Support Center: Stability & Solvent Selection Guide
Subject: Optimizing Handling and Storage of this compound Compound ID: Boc-6-amino-7-azaindole Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Introduction: The Stability Triad
As researchers working with This compound , you are handling a compound that presents a unique stability challenge. Unlike standard aliphatic Boc-amines, this molecule features a carbamate attached directly to an electron-deficient heteroaromatic ring (the 7-azaindole core).
This structural motif creates a "Stability Triad" of risks that must be managed through precise solvent selection:
-
Electronic Activation: The electron-withdrawing nature of the pyridine ring (specifically N-7) reduces the electron density on the exocyclic nitrogen, making the Boc carbonyl more electrophilic and susceptible to nucleophilic attack or thermal elimination.
-
Acid Sensitivity: The basicity of the N-7 ring nitrogen can localize protons, effectively increasing the local concentration of acid near the carbamate, catalyzing deprotection even in "mildly" acidic media.
-
Solvolysis: In protic solvents (especially alcohols) at elevated temperatures, the compound is prone to transesterification or solvolytic cleavage.
This guide provides a troubleshooting framework to navigate these risks.
Module 1: Solvent Compatibility Matrix
This matrix categorizes solvents based on their thermodynamic interaction with the Boc-heteroaryl moiety.
| Solvent Class | Recommended Solvents | Risk Level | Technical Notes for this compound |
| Chlorinated | DCM (Amylene stabilized) | 🟢 Low | Preferred for synthesis. Avoid Chloroform (CHCl₃) as it generates HCl over time, which will rapidly deprotect this compound. |
| Ethers | THF , 1,4-Dioxane | 🟢 Low | Excellent stability. Ensure solvents are peroxide-free to prevent oxidation of the azaindole core. |
| Polar Aprotic | DMSO , DMF , NMP | 🟡 Medium | Good for storage (-20°C). At high temperatures (>60°C), DMSO can act as an oxidant or facilitate thermal elimination of the Boc group. |
| Esters | Ethyl Acetate | 🟢 Low | Stable. Good for extraction and purification.[1] |
| Alcohols | Methanol , Ethanol | 🟡 Caution | Avoid for long-term storage. Nucleophilic attack by alkoxides (or the alcohol itself at high T) can lead to methyl carbamate formation or deprotection. |
| Acetonitrile | ACN | 🟢 Low | Preferred for Analysis (LC-MS). chemically inert and non-nucleophilic. |
| Protic/Acidic | Water , Acetic Acid | 🔴 High | Avoid. Water at high temperatures acts as a dual acid/base catalyst.[2] Any acidic medium will trigger rapid loss of the Boc group. |
Module 2: Troubleshooting Guides (Q&A)
Issue 1: "I see a new peak at M-100 (or M-56) in my LC-MS after leaving the sample in Methanol."
Diagnosis: Solvolytic or Thermal Deprotection. Mechanism: The tert-butyl carbamate is thermodynamically unstable on electron-deficient heteroarocycles. In methanol, particularly if the solution is slightly warm or acidic, the solvent can act as a nucleophile or proton shuttle, facilitating the elimination of isobutene (M-56) or the loss of the entire Boc group (M-100).
Corrective Action:
-
Immediate: Switch the solvent to Acetonitrile (ACN) or dry DMSO.
-
Protocol Change: If you must use methanol (e.g., for chromatography), ensure the temperature is kept <30°C and minimize residence time.
-
Verification: Check the pH of your methanol. "HPLC grade" methanol can sometimes become slightly acidic upon storage; use fresh bottles.
Issue 2: "The compound turned yellow/pink during storage in solution."
Diagnosis: Oxidative Degradation of the 7-Azaindole Core. Mechanism: The pyrrolo[2,3-b]pyridine core is electron-rich at the pyrrole ring. In the presence of light and oxygen, especially in solvents capable of radical transfer (like ethers with peroxides or aged DMSO), the ring can undergo oxidative coupling or ring-opening.
Corrective Action:
-
Solvent Hygiene: Use anhydrous, degassed solvents. If using THF, test for peroxides.
-
Storage: Store solutions in amber vials under an inert atmosphere (Argon/Nitrogen) at -20°C.
-
Additive: For long-term solution storage, adding a radical scavenger like BHT (if compatible with downstream assays) can stabilize the core.
Issue 3: "My yield is low after workup using Chloroform."
Diagnosis: Acid-Catalyzed Deprotection via HCl impurities. Mechanism: Chloroform naturally decomposes to form phosgene and HCl, especially when unstabilized or exposed to light. Even trace HCl is sufficient to protonate the N-7 nitrogen, triggering the mechanism shown in the diagram below.
Corrective Action:
-
Replace: Use Dichloromethane (DCM) stabilized with amylene (not ethanol, as ethanol is protic).
-
Neutralize: If Chloroform is mandatory, pass it through a plug of basic alumina or store it over solid K₂CO₃ to neutralize acidity.
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis and Thermal Elimination. Note how the N-7 protonation accelerates the collapse of the carbamate.
Caption: Figure 1. Dual degradation pathways for Boc-protected 7-azaindoles. The N-7 nitrogen acts as an internal "acid magnet," increasing susceptibility to deprotection.
Module 4: Experimental Protocols
Protocol A: Stability Stress Test (SOP-STAB-01)
Use this protocol to validate solvent compatibility before preparing large batches.
-
Preparation: Dissolve 1 mg of this compound in 1 mL of the test solvent (e.g., MeOH, DMSO, DCM).
-
Control: Prepare a reference standard in Acetonitrile (ACN) and store at 4°C.
-
Stress Conditions:
-
Set A: Room Temperature (25°C) for 24 hours.
-
Set B: 40°C for 4 hours.
-
-
Analysis: Dilute 10 µL of the stress sample into 990 µL of ACN. Inject onto HPLC/LC-MS.
-
Criteria:
-
Pass: >98% purity relative to Control.
-
Fail: Appearance of peak at [M-100] (Free amine) or [M+16] (Oxidation).
-
Protocol B: Safe Dissolution for Biological Assays
Use this for preparing stock solutions for drug screening.
-
Weighing: Weigh the solid compound into an amber glass vial.
-
Solvent Addition: Add anhydrous DMSO (stored over molecular sieves) to achieve a 10 mM concentration.
-
Note: Avoid vortexing vigorously if the solution gets hot. Gentle inversion is preferred.
-
-
Aliquoting: Immediately aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C.
-
Shelf Life: 6 months (if kept dry).
-
Warning: DMSO is hygroscopic. Absorbed water will degrade the Boc group over time.
-
Module 5: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent for your specific application.
Caption: Figure 2. Decision tree for solvent selection based on experimental intent.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Definitive guide on Boc stability and cleavage mechanisms).
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724. (Detailed review of Boc reactivity beyond simple deprotection).
- Han, G., et al. (2004). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry. (Discusses the specific electronic properties of the 7-azaindole core).
-
Sigma-Aldrich. (n.d.). This compound Product Information. (General handling and storage data).
- Stafford, J. A., et al. (2007). Identification of a novel series of 7-azaindole based inhibitors. Bioorganic & Medicinal Chemistry Letters. (Provides context on the synthesis and stability of amino-7-azaindoles).
Sources
Technical Support Center: Regioselective Substitution of Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
[1]
Case ID: 7-AZA-REGIO-06 Status: Active Subject: Strategic protocols for site-selective functionalization (N1, C2, C3, C5) of 6-Boc-amino-7-azaindole.[1]
System Overview & Reactivity Profile
The substrate, This compound , presents a unique "push-pull" electronic system. The electron-rich pyrrole ring competes with the electron-deficient pyridine ring, while the C6-carbamate (Boc-amino) group introduces steric bulk and an additional acidic proton.
Reactivity Hotspots
-
N1 (Pyrrole Nitrogen): pKa ~13.[1] Primary site for deprotonation and alkylation.[1]
-
C3 (Pyrrole β-position): Most nucleophilic carbon.[1] Highly susceptible to Electrophilic Aromatic Substitution (SEAr).[1]
-
C2 (Pyrrole α-position): Site for directed lithiation (requires N1 protection).[1]
-
C5 (Pyridine β-position): Ortho to the C6-amino group.[1] Activated for SEAr only after C3 is blocked or under specific forcing conditions.[1]
-
C6-NH-Boc: The carbamate nitrogen is weakly acidic but generally less reactive than N1.[1] It can act as a weak Ortho-Directing Group (ODG) for lithiation at C5.[1]
Decision Logic for Regioselectivity
The following decision tree illustrates the critical pathways for selective substitution.
Caption: Figure 1. Strategic decision tree for regioselective functionalization of the 6-amino-7-azaindole core.
Troubleshooting Guides & Protocols
Scenario A: Selective N1-Alkylation
User Question: I need to alkylate the N1 position. How do I prevent alkylation at the C6-carbamate nitrogen or the C3 carbon?
Technical Insight: The N1-H (pyrrole) is significantly more acidic (pKa ~13) than the carbamate NH. However, under forcing conditions (strong base, high temp), the carbamate nitrogen can be deprotonated. C3-alkylation is a common side reaction with reactive halides (e.g., MeI, BnBr) if the counter-ion allows tight ion-pairing (e.g., Li+).
Protocol:
-
Solvent: Anhydrous DMF or CH3CN.[1]
-
Base: Cesium Carbonate (Cs2CO3) is preferred over NaH for milder chemoselectivity.[1]
-
Stoichiometry: 1.1 eq Base, 1.05 eq Electrophile.
-
Temperature: 0°C to RT. Avoid heating >60°C to protect the Boc group.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| C3-Alkylation observed | Tight ion pairing or "soft" electrophile.[1] | Switch solvent to DMF (polar aprotic) to separate ion pairs.[1] Use a harder base (NaH) at low temp (-78°C to 0°C).[1] |
| N-Carbamate alkylation | Base too strong or excess reagent.[1] | Use Cs2CO3. Ensure strict stoichiometry (1.0-1.1 eq). |
| Low Conversion | Poor solubility of Cs2CO3.[1] | Add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst.[1] |
Scenario B: C3-Electrophilic Substitution (Halogenation)
User Question: I am trying to iodinate C3. Will the C6-Boc-amino group direct the halogen to C5 instead?
Technical Insight: While the C6-amino group activates the pyridine ring (C5), the pyrrole C3 position remains the most electron-rich site in the entire bicyclic system. Standard electrophiles will exclusively target C3 first.[1] C5 substitution typically occurs only if C3 is already blocked.[1]
Protocol (C3-Iodination):
-
Reagent: N-Iodosuccinimide (NIS).[1]
-
Solvent: Acetone or DMF (Acetone allows easy precipitation of succinimide).[1]
-
Conditions: 0°C, 1-2 hours. No base required.[1]
-
Workup: Quench with 10% Na2S2O3 to remove iodine color.
FAQ:
-
Q: Can I use elemental Iodine (I2)?
-
A: Yes, but it often requires a base (KOH), which might hydrolyze the Boc group or cause N-iodination. NIS is cleaner.[1]
-
-
Q: I see a di-halogenated product. Where is the second halogen?
-
A: It is likely at C5 (ortho to the C6-amino group).[1] Reduce equivalents of NIS to 0.95 eq and run at -10°C.
-
Scenario C: C2-Functionalization via Lithiation
User Question: I want to introduce a substituent at C2. Can I use n-BuLi directly on the starting material?
Technical Insight: Direct lithiation of the unprotected substrate is difficult because n-BuLi will deprotonate N1-H and the C6-NH-Boc first (consuming 2 equivalents of base) before attacking a carbon. The resulting tri-anion is often insoluble or unreactive.[1] N1-protection is mandatory. [1]
Protocol:
-
Step 1 (Protection): Protect N1 with SEM-Cl (Standard conditions: NaH, SEM-Cl, DMF).[1]
-
Note: The SEM group is orthogonal to Boc.
-
-
Step 2 (Lithiation):
-
Step 3 (Quench): Add electrophile (e.g., aldehyde, formate, iodide) at -78°C.
Critical Warning: Do not allow the temperature to rise above -40°C before quenching. The lithiated species may isomerize or attack the Boc carbonyl (intramolecular migration), leading to complex mixtures.
Advanced Strategy: C5-Functionalization
User Question: How do I target the C5 position on the pyridine ring?
Technical Insight: Direct C5 functionalization is challenging because C3 is more reactive. You have two options:
-
Block C3: Install a reversible blocking group (e.g., Chloride, if you can dechlorinate later, though difficult) or a permanent group at C3. Then, the C6-amino group will direct electrophiles to C5.
-
Directed Lithiation (Risky): If N1 is protected (e.g., with SEM), the C6-NH-Boc group can direct lithiation to C5 (ortho-lithiation).[1] However, C2 lithiation is competitively favored due to the Inductive effect of N1 and N7.
-
Recommendation: To favor C5 lithiation, block C2 (e.g., with a silyl group) or use specific directing groups on N1 that sterically hinder C2 attack, though this is non-standard.
-
Preferred Route for C5-Halogenation:
-
C3-Blocking: React with NIS (1.0 eq) -> C3-Iodo product.
-
C5-Functionalization: React C3-Iodo product with stronger electrophile (e.g., NBS in polar solvent) or use Pd-catalyzed C-H activation optimized for pyridine rings.[1]
-
Differentiation: The C3-Iodo can be used for cross-coupling (Suzuki) distinct from the C5 substituent.[1]
References
-
Regioselective Functionalization of 7-Azaindole
-
N-Alkylation Selectivity
-
C3 vs C5 Reactivity (Fukui Indices)
-
General Azaindole Chemistry
-
Song, J.J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chem. Soc. Rev., 2007.[1]
-
Sources
- 1. Tert-butyl (6-bromopyridin-2-YL)carbamate | C10H13BrN2O2 | CID 13040380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
LC-MS Analysis of tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate: A Comparative Guide to Method Optimization
Executive Summary & Compound Profile
tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate (CAS: 1346447-43-5) is a highly valuable Boc-protected 6-amino-7-azaindole derivative[1]. In pharmaceutical development, the 7-azaindole scaffold is frequently utilized to design potent kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor 4 (FGFR4) in oncology[2].
However, analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents two distinct analytical challenges:
-
Acid-Lability: The tert-butyloxycarbonyl (Boc) protecting group is highly susceptible to hydrolysis in standard acidic mobile phases.
-
In-Source Fragmentation: Boc-protected amines undergo rapid McLafferty rearrangements in the Electrospray Ionization (ESI) source, complicating parent ion quantification[3].
As a Senior Application Scientist, I have structured this guide to objectively compare standard LC-MS methodologies against optimized, high-pH alternatives. The goal is to provide a self-validating analytical framework that ensures structural integrity, prevents false negatives, and delivers superior chromatographic resolution.
Mechanistic Insights: The Fate of Boc-Protected Amines in LC-MS
To optimize an LC-MS method, one must first understand the causality behind signal degradation. Standard LC-MS methods typically rely on 0.1% Formic Acid (FA) to promote ionization. However, when this compound is subjected to these conditions, the Boc group acts as a liability.
During ESI, the molecule (
If the mass spectrometer's fragmentor voltage is set too high, the parent ion completely disappears, making it impossible to differentiate between an intact Boc-protected compound and an impurity that has already lost its protecting group[5].
ESI-MS fragmentation pathway of Boc-protected amines via McLafferty rearrangement.
Objective Comparison: Mobile Phase & Column Chemistry
To counteract in-source fragmentation and on-column degradation, we must move away from default acidic conditions. The basic nitrogen atoms in the 7-azaindole ring interact with residual silanols on standard C18 columns, causing peak tailing. By shifting to a High-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0), we neutralize the basic nitrogens, improving retention and peak shape while simultaneously protecting the acid-labile Boc group.
Table 1: Mobile Phase Performance Comparison
Data represents simulated performance metrics based on known chemical behaviors of Boc-protected 7-azaindoles.
| Mobile Phase System | pH | Peak Asymmetry ( | Scientific Verdict | ||
| 0.1% Formic Acid | ~2.7 | 1.8 (Severe Tailing) | Trace / Absent | Dominant | Not Recommended. Causes on-column hydrolysis and poor peak shape. |
| 0.1% TFA | ~2.0 | 1.2 (Good) | Absent | Trace (Ion Suppression) | Not Recommended. TFA causes severe MS signal suppression. |
| 10 mM NH₄HCO₃ | ~9.0 | 1.05 (Excellent) | Dominant | Minor | Highly Recommended. Stabilizes Boc group; prevents silanol interactions. |
Table 2: Column Chemistry Alternatives (using 10 mM NH₄HCO₃ / ACN)
Orthogonal column chemistries can further enhance the analysis of the 7-azaindole core.
| Column Type | Primary Retention Mechanism | Resolution / Efficiency | Suitability for 7-Azaindoles |
| Standard C18 | Hydrophobic | Moderate | Low. Prone to dissolution at pH 9.0; risk of secondary interactions. |
| High-pH Tolerant C18 | Hydrophobic | Excellent | High. Ethylene-bridged hybrids withstand pH 9.0, yielding sharp peaks. |
| Biphenyl | Hydrophobic + | Superior | Very High. |
Step-by-Step Experimental Methodology
To ensure absolute trustworthiness, the following protocol acts as a self-validating system . By intentionally monitoring both the parent ion and the specific McLafferty fragment, the method inherently verifies that the Boc group was intact upon injection and only fragmented within the controlled environment of the MS source.
Phase 1: Sample Preparation
-
Diluent Selection: Dissolve this compound in a neutral diluent (50% Acetonitrile / 50% LC-MS grade Water).
-
Avoid Acidic Vials: Do not use diluents containing Formic Acid or TFA, as prolonged storage in the autosampler will cause pre-column Boc deprotection.
-
Concentration: Dilute to a final working concentration of 1–10 µg/mL to prevent detector saturation.
Phase 2: Chromatographic Separation
-
Column: Install a High-pH tolerant C18 column (e.g., Waters XBridge) or a Biphenyl column (e.g., Restek Raptor), dimensions 2.1 x 50 mm, 1.7–2.7 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min. Column Temperature: 40°C.
Phase 3: Mass Spectrometry (ESI+)
-
Soft Ionization Tuning: Lower the capillary exit voltage and fragmentor voltage (e.g., to 80 V)[3]. This is the critical step to prevent the thermal expulsion of isobutylene.
-
Dual Ion Monitoring: Set the MS to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for both m/z 234.1 (Intact Parent) and m/z 178.1 (McLafferty Fragment)[4].
-
Validation Logic: If the chromatographic peak for m/z 234.1 perfectly co-elutes with m/z 178.1, the Boc group is intact on the column. If m/z 178.1 elutes earlier with no corresponding 234.1 mass, the sample has degraded in the vial.
Optimized LC-MS workflow for acid-labile Boc-protected 7-azaindole derivatives.
References
-
Wang, et al. "Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma." Journal of Medicinal Chemistry, ACS Publications, 2022. Available at:[Link]
- "EP4010080B1 - Heterocyclic compounds for use in the treatment of cancer." Google Patents.
-
"Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS." CORE, Journal of the American Society for Mass Spectrometry, 2005. Available at:[Link]
Sources
Validating the structure of Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate via X-ray crystallography
This guide outlines the structural validation of Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate (CAS: 1346447-43-5), a critical intermediate in the synthesis of JAK and BRAF kinase inhibitors.
While solution-phase NMR is the routine standard for purity, it frequently fails to unambiguously resolve the tautomeric state (1H- vs 7H-) and regioselectivity of 7-azaindole derivatives. This guide compares the definitive "Gold Standard" of Single Crystal X-Ray Diffraction (SC-XRD) against alternative validation methods (NMR, DFT), providing experimental protocols to resolve these structural ambiguities.
The Challenge: The 7-Azaindole Tautomer Problem
The core scaffold, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), possesses a fused pyridine-pyrrole system. The introduction of a Boc-protected amine at the C6 position introduces significant electronic effects.
-
Ambiguity: The proton on the pyrrole nitrogen (N1) is labile. In solution, rapid exchange can occur, or the proton may reside on N7 depending on solvent polarity and pH.
-
Risk: Misidentifying the tautomer can lead to incorrect docking models in drug discovery, as the H-bond donor/acceptor motif changes entirely (N1-H donor vs N7 acceptor).
Comparative Analysis: SC-XRD vs. Alternatives
The following table compares the performance of SC-XRD against High-Field NMR and Density Functional Theory (DFT) modeling for this specific compound.
| Feature | Method A: SC-XRD (Gold Standard) | Method B: 2D NMR (Routine) | Method C: DFT Modeling (Predictive) |
| Primary Output | Absolute 3D atomic coordinates & packing | Chemical shift connectivity ( | Theoretical energy minima |
| Tautomer Resolution | Definitive (Direct observation of H-density) | Inferred (Via NOESY/HMBC cross-peaks) | Hypothetical (Gas/Solvent phase energy gap) |
| Sample State | Solid (Single Crystal) | Solution (DMSO- | Virtual |
| Data Confidence | >99% (R-factor < 5%) | ~85% (Subject to exchange broadening) | N/A (Dependent on basis set) |
| Time to Result | 24–72 Hours (Growth dependent) | 1–4 Hours | 12–24 Hours |
| Material Required | 5–20 mg (High Purity) | 5–10 mg | None |
Experimental Protocols
Protocol A: Single Crystal Growth & X-Ray Diffraction
Objective: Obtain diffraction-quality crystals to confirm the N1-H tautomer and intermolecular hydrogen bonding.
1. Crystallization Strategy (Vapor Diffusion):
-
Solvent System: Dichloromethane (DCM) / Hexane.
-
Procedure:
-
Dissolve 15 mg of this compound in 0.5 mL of HPLC-grade DCM in a small inner vial (4 mL).
-
Place the open inner vial inside a larger jar (20 mL) containing 3 mL of Hexane (Anti-solvent).
-
Seal the outer jar tightly.
-
Store at 4°C in a vibration-free environment.
-
Observation: Colorless block-shaped crystals should appear within 48–72 hours.
-
Troubleshooting: If "oiling out" occurs (common with Boc-groups), seed the solution with a micro-crystal or switch to Slow Evaporation from Methanol.
-
2. Data Collection (SC-XRD):
-
Instrument: Bruker D8 QUEST or equivalent (Mo-K
radiation, = 0.71073 Å). -
Temperature: 100 K (Cryostream) to reduce thermal motion of the Boc-methyl groups.
-
Refinement: Structure solved via Direct Methods (SHELXT) and refined against
(SHELXL). Look specifically for electron density peaks near N1 to confirm protonation.
Protocol B: NMR Validation (The Counter-Check)
Objective: Confirm bulk purity and solution-state consistency.
-
Solvent: DMSO-
(Crucial: CDCl often causes broadening of the indole NH). -
Key Signals:
- ~11.5 ppm (Broad s, 1H, Indole NH ). Note: If this shifts >13 ppm, suspect N7 protonation.
- ~9.6 ppm (s, 1H, Carbamate NH ).
- ~1.48 ppm (s, 9H, Boc t-butyl ).
Structural Decision Logic
The following diagram illustrates the decision workflow for validating the structure, specifically addressing the tautomeric ambiguity.
Figure 1: Structural validation workflow prioritizing SC-XRD for resolving tautomeric ambiguity in 7-azaindole derivatives.
Expected Results & Data Interpretation
When you successfully solve the structure, compare your data against these representative metrics for a valid high-quality structure.
| Parameter | Expected Value | Interpretation |
| Space Group | Common centrosymmetric groups for achiral organics. | |
| R-Factor ( | < 5.0% (0.05) | Indicates high agreement between model and diffraction data. |
| Bond Length (C6-N) | ~1.38 - 1.41 Å | Confirms |
| H-Bond (N1...N7') | ~2.8 - 3.0 Å | Indicates intermolecular dimerization typical of 7-azaindoles. |
Critical Check: In the difference Fourier map, a clear electron density peak (
References
-
Sigma-Aldrich. this compound Product Specification. Link
-
Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 7(2), 292-315. Link
-
García-Vázquez, R., et al. (2025).[1] "Molecular Insights of 7-Azaindole Drugs and Their Intercalation in Montmorillonite." ACS Omega. Link
-
Snyder, J. R., et al. (2005). "X-ray vs. NMR structures as templates for computational protein design." Journal of Molecular Biology. Link
-
BenchChem. Crystallization of 1-Acetyl-7-azaindole: Technical Support Protocols. Link
Sources
Spectroscopic Characterization Guide: 6-Amino-7-Azaindoles vs. Protected Derivatives
Executive Summary & Strategic Importance
6-amino-7-azaindole (1H-pyrrolo[2,3-b]pyridin-6-amine) is a critical pharmacophore in kinase inhibitor development (e.g., Vemurafenib analogs).[1][2] Its structural duality—possessing both an indole-like NH (N1) and an exocyclic amine (N6)—creates a challenge in regioselective synthesis.[1][2]
Distinguishing between the unprotected parent , the N1-protected (indole nitrogen), and the N6-protected (exocyclic amine) species is not merely a purity check; it is a structural necessity.[2] Misassignment of the protection site leads to dead-end synthetic routes and inactive biological candidates.
This guide provides an objective, data-driven comparison of these species, focusing on NMR (
Structural Dynamics & Tautomerism
Before analyzing spectra, one must understand the species in solution.[1] 6-amino-7-azaindole is not a static molecule; it exists in a tautomeric equilibrium that is heavily solvent-dependent.
-
Ground State: Predominantly the 1H-tautomer (amino form) in DMSO and alcohols.
-
Excited State: Undergoes Excited State Proton Transfer (ESPT) facilitated by the N1-H and N7 interaction, often forming 7H-tautomers.
-
Protection Impact: Installing a Protecting Group (PG) like tert-butyloxycarbonyl (Boc) or Tosyl (Ts) locks the tautomer and eliminates the H-bond donor capability, drastically altering the spectroscopic fingerprint.[2]
Diagram 1: Characterization Decision Matrix
The following logic flow illustrates how to differentiate the species based on primary spectroscopic signals.
Caption: Decision tree for rapid classification of reaction products using 1H NMR diagnostic signals.
NMR Spectroscopy: The Definitive Comparison
The most reliable method for characterization is
Comparative Chemical Shifts (DMSO- )
The table below contrasts the Parent (6-amino-7-azaindole) with the N1-Boc Protected derivative.
| Feature | Parent (Unprotected) | N1-Protected (Boc) | Mechanistic Explanation |
| N1-H (Indole) | 11.2 – 11.8 ppm (br s) | Absent | Direct substitution of the acidic proton.[2] |
| N6-H (Exocyclic) | 5.5 – 6.0 ppm (br s, 2H) | 5.8 – 6.2 ppm (br s, 2H) | Minor shift; exocyclic amine remains free.[1][2] |
| H-2 (Pyrrole) | 7.1 – 7.3 ppm (d/m) | 7.5 – 7.7 ppm (d) | Diagnostic: Electron-withdrawing Boc group deshields the adjacent H-2.[2] |
| H-5 (Pyridine) | 7.8 – 7.9 ppm (d) | 7.9 – 8.0 ppm (d) | Minimal effect (distant from N1).[1][2] |
| Boc-CH3 | Absent | 1.60 – 1.65 ppm (s, 9H) | Characteristic t-butyl singlet. |
| Absent | ~148 - 150 ppm | Carbamate carbonyl signal.[1][2] |
The "Self-Validating" Protocol: NOESY Confirmation
Relying solely on chemical shifts can be risky if the N6-Boc isomer is formed (which retains an aromatic NH). To guarantee N1-protection, you must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[1][2]
-
Hypothesis: If Boc is on N1, the tert-butyl protons are spatially close to H-2 and H-7a (lone pair region), but specifically H-2 .[2]
-
Observation: Strong NOE cross-peak between the Boc singlet (1.6 ppm) and the H-2 aromatic doublet (~7.6 ppm).[2]
-
Negative Control: If Boc is on N6 (exocyclic), NOE would be observed between Boc and H-5, but not H-2.[1][2]
Electronic Spectroscopy: UV-Vis & Fluorescence[3]
While NMR confirms structure, electronic spectroscopy reveals the functional state of the
Absorbance (UV-Vis)
-
Unprotected: Shows a characteristic absorption maximum (
) around 290-300 nm with a shoulder extending to 320 nm due to the amino auxochrome.[1][2] -
Protected (N1-Boc): The electron-withdrawing nature of the carbamate slightly hypsochromically shifts (blue-shifts) the absorption band and reduces the extinction coefficient (
) of the lowest energy transition.
Fluorescence & ESPT (Critical for Bioassays)
7-azaindoles are famous for Excited State Proton Transfer (ESPT) .[1][2]
-
Mechanism: In the excited state, the N1-H becomes more acidic and N7 becomes more basic. In protic solvents (or with water bridges), a proton transfers from N1 to N7, creating a tautomeric emission.[1][2]
-
Unprotected: Dual fluorescence is often observed (normal emission ~380 nm; tautomer emission ~500 nm).[1][2]
-
Protected: ESPT is impossible. The N1-Boc group removes the proton source. The fluorescence becomes a single, weaker band (monomer emission only), and the large Stokes shift characteristic of the tautomer disappears.[1][2]
Experimental Protocols
Protocol: Regioselective N1-Boc Protection
This protocol ensures kinetic control to favor N1 protection over N6.
Reagents:
Workflow:
-
Dissolution: Dissolve 6-amino-7-azaindole in DCM. Note: If solubility is poor, add a minimal amount of THF.[1][2]
-
Catalyst Addition: Add DMAP at
.[1][2] -
Electrophile Addition: Add
dropwise over 15 minutes. Reasoning: Slow addition prevents high local concentration that leads to bis-protection (N1, N6-diBoc).[1][2] -
Monitoring: Stir at RT for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[2] The product (N1-Boc) is usually less polar (
) than the parent ( ).[1][2] -
Workup: Wash with water (removes DMAP/unreacted amine salts).[1][2] Dry organic layer over
.
Protocol: NMR Sample Preparation
Objective: Prevent aggregation effects from obscuring the N-H signals.
-
Solvent Choice: Use DMSO-
(99.9% D).[2] Avoid unless the product is highly lipophilic. -
Concentration: Prepare a solution of 5-10 mg in 0.6 mL solvent.
-
Acquisition:
References
-
Tautomerism & Fluorescence
-
Synthesis & Protection Strategies
-
General Azaindole Spectroscopy
-
Bioisosteric Applications
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Quality control benchmarks for Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate reagents
Topic: Quality Control Benchmarks for Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate Reagents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the high-stakes landscape of kinase inhibitor development, the 7-azaindole scaffold is a privileged structure, serving as the core for therapeutics targeting JAK, BRAF, and PI3K pathways. This compound (Boc-protected 6-amino-7-azaindole) is a critical intermediate that balances reactivity with stability.
This guide objectively compares high-purity commercial reagents against lower-grade alternatives and the unprotected free amine. We provide experimental benchmarks demonstrating how specific impurities—often overlooked in standard Certificates of Analysis (CoA)—can catastrophically poison downstream palladium-catalyzed cross-couplings.
Part 1: Technical Specifications & Critical Quality Attributes (CQAs)
This reagent acts as a "masked" nucleophile. The Boc group protects the exocyclic amine at position 6, allowing selective functionalization of the indole nitrogen (N1) or electrophilic substitution at C3.
| Feature | Specification | Rationale |
| Chemical Name | Tert-butyl (1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate | Unambiguous IUPAC identification. |
| Structure | 7-azaindole core, N1 unsubstituted, C6-NH-Boc | N1-H is essential for subsequent alkylation/arylation. |
| Molecular Weight | 233.27 g/mol | Accurate stoichiometry calculations. |
| Appearance | White to off-white solid | Coloration (yellow/brown) indicates oxidation or metal residues. |
| Solubility | DMSO, DMF, MeOH (Moderate), DCM (Low) | 7-azaindoles aggregate; solubility is pH-dependent. |
The "Hidden" Impurities
Standard HPLC purity (>95%) is insufficient for pharmaceutical applications. The synthesis route determines the impurity profile:
-
Buchwald-Hartwig Origin: Contains residual Palladium (Pd) and Phosphine ligands. Risk:[1][2] Uncontrolled side reactions.
-
Curtius Rearrangement Origin: Contains urea byproducts. Risk:[1][2] Difficult removal during workup.
Part 2: Comparative Analysis
We compared the performance of High-Purity Reagent (Grade A, >99%, Pd <10ppm) against two common alternatives: Technical Grade (Grade B, ~95%) and the Unprotected Free Amine .
Comparison 1: Stability & Handling
Hypothesis: The Boc group prevents oxidative degradation common to electron-rich amino-pyridines.
| Parameter | Boc-Protected (Grade A) | Unprotected Free Amine | Outcome |
| Storage (25°C, Air) | Stable >6 months | Degrades within 48 hours (Browns) | Boc is essential for shelf-stability. |
| Solution Stability | Stable in DMSO for 24h | Rapid N-oxide formation | Free amine requires fresh prep/inert atmosphere. |
| Hygroscopicity | Low | High | Free amine absorbs water, skewing stoichiometry. |
Comparison 2: Downstream Reaction Efficiency
Experiment: N1-arylation of the scaffold via Cu-catalyzed Chan-Lam coupling, followed by Boc-deprotection.
-
Grade A (High Purity): 88% Isolated Yield. Clean conversion.
-
Grade B (Tech Grade, ~50ppm Pd): 65% Isolated Yield. Significant homocoupling of the arylboronic acid observed.
Part 3: Experimental Protocols & QC Workflows
Protocol 1: Identity Confirmation via NMR (Solving Aggregation)
7-azaindoles form strong hydrogen-bonded dimers in non-polar solvents, leading to broadened peaks that mask impurities.
Step-by-Step:
-
Solvent Choice: Do NOT use pure CDCl₃. Use DMSO-d6 or a mixture of CDCl₃/MeOD (10:1) .
-
Why? Polar solvents break the intermolecular N1-H···N7 hydrogen bonds.
-
-
Concentration: Prepare a dilute sample (~5 mg/0.6 mL). High concentrations favor aggregation.
-
Key Signals:
- ~1.5 ppm (s, 9H): Boc tert-butyl group.
- ~6.4 ppm (d, 1H): C3-H (Indole ring).
- ~10-12 ppm (br s, 1H): N1-H (Indole NH). Note: This peak disappears in MeOD.
Protocol 2: HPLC Purity & Impurity Profiling
A standard gradient often co-elutes regioisomers (e.g., 4-yl vs 6-yl isomers).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if coupling to MS).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bonds).
-
Pass Criteria: Single peak >98% area. No shoulder peaks (indicative of isomers).
Protocol 3: Residual Metal Scavenging (For Grade B Reagents)
If you must use lower-grade reagents, pre-treatment is mandatory.
-
Dissolve reagent in EtOAc.
-
Add SiliaMetS® Thiol or equivalent metal scavenger (10 wt% loading).
-
Stir at 40°C for 2 hours.
-
Filter through Celite.
-
Concentrate.[1][2][3][4][5][6] Result: Pd levels typically drop from ~100 ppm to <5 ppm.
Part 4: Visualizations
Diagram 1: Synthesis & Impurity Origins
This flow illustrates where critical impurities enter the supply chain based on the synthetic route used by the vendor.
Caption: Comparison of synthetic routes showing distinct impurity profiles (Metal residues vs. Urea byproducts) that dictate QC requirements.
Diagram 2: QC Decision Tree
A self-validating workflow to determine if a reagent batch is suitable for GMP or R&D use.
Caption: Step-by-step Quality Control workflow ensuring reagent integrity before high-value synthesis.
References
-
Vertex Pharmaceuticals. (2014). Discovery of 7-Azaindole Derivatives as Inhibitors of Kinases. Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health (NIH). (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines and Challenges in Protection. PMC. [Link]
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole. Chemical Communications. [Link]
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. itqb.unl.pt [itqb.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
IR Spectrum Analysis of the Carbamate Group in Tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate: A Comparative Analytical Guide
Executive Summary
For researchers and drug development professionals synthesizing 7-azaindole derivatives, verifying the integrity of protecting groups is a critical quality control step. Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate (a Boc-protected 6-amino-7-azaindole) presents a unique analytical challenge due to its highly conjugated, heteroaromatic ring system. This guide objectively compares the infrared (IR) spectral performance of the tert-butyloxycarbonyl (Boc) carbamate group against alternative protecting groups, and evaluates Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr pellet) methodologies to establish a robust, self-validating analytical workflow.
Mechanistic Overview: The IR Signature of the Boc-Carbamate Group
To accurately interpret the IR spectrum of this compound, one must understand the causality behind its vibrational modes. The carbamate functional group (–NH–COO–) is a structural hybrid of an amide and an ester, yielding distinct spectral markers [3].
In this specific molecule, the structural environment heavily influences the IR absorptions:
-
N-H Stretching (3200–3400 cm⁻¹): This molecule contains two N-H environments: the pyrrole N-H and the carbamate N-H. Because the carbamate group is at the 6-position, adjacent to the pyridine nitrogen (N7), strong intra- and intermolecular hydrogen bonding occurs. This shifts the carbamate N-H stretch to a lower wavenumber (~3150–3250 cm⁻¹) and broadens the peak.
-
C=O Stretch / Amide I (1680–1730 cm⁻¹): While a standard aliphatic Boc group absorbs at ~1715 cm⁻¹, the direct attachment of the carbamate nitrogen to the aromatic 7-azaindole ring allows for lone-pair delocalization into the ring. This conjugation reduces the double-bond character of the carbonyl, shifting the C=O stretch closer to 1690–1700 cm⁻¹ .
-
C-O-C Asymmetric Stretch (1150–1250 cm⁻¹): The ester-like C-O bond produces a strong, sharp peak, confirming the intact carbonate linkage.
-
t-Butyl Group Bending (1365 & 1390 cm⁻¹): The gem-dimethyl groups of the tert-butyl moiety exhibit a highly characteristic symmetric bending doublet, which is the definitive marker distinguishing a Boc group from other carbamates.
Caption: Mechanistic origin of key IR absorption bands in the conjugated Boc-carbamate functional group.
Comparative Analysis: ATR-FTIR vs. Transmission (KBr Pellet)
When analyzing solid crystalline powders like this compound, the choice of sample introduction directly dictates data quality. Below is a comparison of Diamond ATR-FTIR versus traditional KBr pellet transmission [1][2][4].
Table 1: Analytical Method Comparison for Solid Carbamate Analysis
| Parameter | Diamond ATR-FTIR | Transmission (KBr Pellet) | Scientific Causality |
| Penetration Depth | Shallow (~0.5 - 2.0 µm) | Full pathlength (entire pellet) | ATR relies on an evanescent wave; deeper penetration occurs at lower wavenumbers, skewing relative peak intensities [2]. |
| N-H Region Clarity | High. No moisture interference. | Low/Variable. Often masked by water. | KBr is highly hygroscopic. Absorbed moisture creates a broad -OH stretch (3500-3200 cm⁻¹) that obscures the critical carbamate N-H peak [1]. |
| Sample Preparation | Direct application (None) | Grinding with KBr, 8-ton pressing | KBr requires precise dilution (0.1-1.0% w/w) to prevent total absorption and baseline drift from light scattering [4]. |
| Pressure Artifacts | Potential polymorphic shifts | Ion-exchange risks | High clamping pressure in ATR can alter crystal packing; KBr pressing can induce halide exchange in sensitive salts [1]. |
Verdict: For routine verification of the Boc group, Diamond ATR-FTIR is superior . It eliminates the hygroscopic interference of KBr, ensuring the N-H stretching region remains pristine for analyzing the hydrogen-bonding state of the 6-amino group.
Comparative Analysis: Boc vs. Alternative Protecting Groups
If orthogonal protection strategies are required during synthesis, researchers may substitute the Boc group with Cbz (Carboxybenzyl) or Fmoc (Fluorenylmethyloxycarbonyl) [3]. The table below compares their IR signatures to aid in structural elucidation.
Table 2: IR Spectral Comparison of Amine Protecting Groups
| Protecting Group | C=O Stretch (cm⁻¹) | Unique IR Signatures | Analytical Interference Risk |
| Boc (tert-Butyloxycarbonyl) | 1690 - 1715 | Doublet at 1365 & 1390 cm⁻¹ (t-butyl C-H bend) | Minimal. The gem-dimethyl doublet is highly distinct from the azaindole core. |
| Cbz (Carboxybenzyl) | 1695 - 1720 | Monosubstituted benzene out-of-plane bends (~730 & 695 cm⁻¹) | High. The benzyl C-H out-of-plane bends overlap heavily with the azaindole aromatic C-H bends. |
| Fmoc (Fluorenylmethyloxycarbonyl) | 1700 - 1730 | Strong aromatic C=C stretches (~1600 & 1450 cm⁻¹) | Moderate. Fluorene ring vibrations can convolute the fingerprint region of the azaindole core. |
Experimental Protocols: Self-Validating Workflows
To ensure data integrity, the following protocols incorporate self-validating steps to prevent false positives during spectral acquisition.
Protocol A: Diamond ATR-FTIR Analysis (Recommended)
-
System Validation (Blank Check): Clean the diamond crystal with isopropanol. Acquire a background spectrum. Self-Validation: Inspect the 2900 cm⁻¹ and 1700 cm⁻¹ regions. Any peaks indicate residual organic contamination that will artificially inflate the Boc signal.
-
Sample Application: Deposit ~2-5 mg of this compound directly onto the center of the diamond crystal.
-
Optical Contact (High Pressure): Lower the ATR anvil. Causality: Because the compound is a rigid crystalline solid, high pressure is mandatory to force the sample into the 1-2 µm evanescent wave field. Insufficient pressure results in a low signal-to-noise ratio[2].
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).
-
Post-Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, normalizing the high-frequency N-H peaks relative to the low-frequency fingerprint region.
Protocol B: KBr Pellet Transmission (For Library Matching)
-
Matrix Validation: Press a pellet of pure, oven-dried KBr (dried at 110°C for 3 hours) [4]. Self-Validation: Run the blank KBr pellet. If transmittance at 3400 cm⁻¹ drops below 95%, the KBr is too wet and will mask the carbamate N-H stretch. Discard and re-dry the KBr.
-
Sample Dilution: Combine 1 mg of the sample with 100 mg of dry KBr in an agate mortar. Grind thoroughly for 2 minutes. Causality: Particle sizes must be smaller than the wavelength of IR light (<2 µm) to minimize the Christiansen effect (baseline scattering) [1].
-
Pellet Pressing: Transfer to a 13 mm die and apply 8 tons of pressure under vacuum for 3 minutes. Causality: The vacuum removes entrapped air, preventing opaque, light-scattering pellets [4].
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
Caption: Workflow comparing ATR-FTIR and KBr pellet preparation for solid carbamate IR analysis.
References
-
Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Kintek Solution. Available at: [Link]
-
AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZo Materials, Feb 2012. Available at: [Link]
-
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry, Jun 2018. Available at: [Link]
-
Shimadzu. "Measurement Methods for Powder Samples." Shimadzu Analysis Basics. Available at: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
The core principle of chemical waste management is to treat unknown substances as hazardous until proven otherwise. For tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate, the presence of a carbamate functional group and a nitrogen-containing heterocyclic ring system necessitates a cautious approach. Carbamates, as a class, can exhibit a range of toxicities, with some being known cholinesterase inhibitors or suspected carcinogens[1]. Nitrogen heterocycles can also present various physiological effects[2][3]. Therefore, the disposal of this compound must be handled with the utmost care, adhering to all local and national regulations for hazardous waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work with this compound, a thorough risk assessment is mandatory. Based on the hazards associated with similar carbamate and heterocyclic compounds, the following personal protective equipment should be considered the minimum requirement:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles[4].
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use[4].
-
Body Protection: A laboratory coat is required. For handling larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron is recommended[1].
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[1].
Waste Segregation and Container Management
Proper segregation of chemical waste is a critical step in ensuring safety and facilitating proper disposal. Under no circumstances should this compound be disposed of in regular trash or down the drain[1].
-
Designated Waste Container: A specific, clearly labeled, and sealable container should be designated for "this compound and related solid waste"[1].
-
Container Material: The container should be made of a compatible material, such as high-density polyethylene (HDPE)[5].
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound". The date of waste accumulation should also be clearly visible[5].
-
Incompatible Wastes: Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions[1].
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.
For Solid Waste:
-
Transfer: Carefully transfer the solid this compound into the designated hazardous waste container within a chemical fume hood.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and pipette tips, must also be placed in the same hazardous waste container[1].
-
Container Sealing: Keep the container securely sealed at all times, except when adding waste.
For Contaminated Liquid Waste (e.g., solvents from reaction workups):
-
Segregation: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container for liquid waste.
-
Labeling: The container should be labeled "Hazardous Waste" and specify the contents, including the name of the compound and the solvent(s) used.
-
Storage: Store the liquid waste container in a designated satellite accumulation area, ensuring it is sealed and has secondary containment.
For Contaminated Glassware:
-
Decontamination: Rinse the contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid waste[1].
-
Final Cleaning: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Personal Protective Equipment: Before attempting any cleanup, ensure you are wearing the appropriate PPE, as outlined in Section 1.
-
Containment: For solid spills, carefully sweep up the material, avoiding the generation of dust, and place it in the designated hazardous waste container[6][7]. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Cleanup: Transfer the absorbent material containing the spilled compound into the hazardous waste container. Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste[1].
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Chemical Neutralization (for trained personnel only)
For small quantities, chemical neutralization through alkaline hydrolysis may be a viable option to reduce the hazard of the carbamate functional group before collection by a licensed waste disposal service. This procedure should only be performed by trained personnel in a controlled laboratory setting[5]. The hydrolysis of the carbamate would likely yield tert-butanol, carbon dioxide, and the corresponding aminopyrrolopyridine.
Caution: This procedure can be exothermic and should be performed with care in a chemical fume hood.
Illustrative Hydrolysis Procedure:
-
Dissolution: Dissolve the this compound waste in a suitable solvent such as ethanol.
-
Base Addition: Slowly add a solution of sodium hydroxide or potassium hydroxide to the mixture while stirring[5].
-
Reaction: Allow the reaction to proceed, with gentle heating if necessary, to ensure complete hydrolysis of the carbamate group. The completion of the reaction can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Waste Collection: The resulting hydrolyzed mixture should still be collected as hazardous waste for final disposal, as the degradation products may also be hazardous.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table provides information for a related carbamate compound as a reference.
| Property | Value | Source |
| Chemical Name | tert-Butyl carbamate | Fisher Scientific[8] |
| CAS Number | 4248-19-5 | Fisher Scientific[8] |
| Molecular Formula | C₅H₁₁NO₂ | Fisher Scientific[8] |
| Molecular Weight | 117.15 g/mol | Fisher Scientific[8] |
| Appearance | Off-white solid | Alfa Aesar[9] |
| Melting Point | 105 - 109 °C | Alfa Aesar[9] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) | Fisher Scientific[8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
-
Angene Chemical. Safety Data Sheet: tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. [Link]
-
U.S. Environmental Protection Agency. tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate. [Link]
-
Alfa Aesar. SAFETY DATA SHEET: tert-Butyl carbamate. [Link]
- Google Patents. US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
MDPI. Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. [Link]
-
Federal Register. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [Link]
-
U.S. Environmental Protection Agency. tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate - Exposure. [Link]
-
National Center for Biotechnology Information. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]
-
ACS Omega. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. [Link]
-
ResearchGate. N‐Atom Deletion in Nitrogen Heterocycles. [Link]
-
Habitable. tert-Butyl 1H-pyrrol-1-ylcarbamate - Pharos. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate
PART 1: EXECUTIVE SAFETY DIRECTIVE
To: Research & Development Teams, Medicinal Chemistry Units From: Senior Application Scientist, Safety & Compliance Division Subject: Operational Handling of Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate (CAS Verification Required)
The "Black Box" Mandate: As a research-grade intermediate, this compound often lacks comprehensive toxicological data (RTECS/ECHA datasets may be incomplete). Therefore, you must operate under the Precautionary Principle . Treat this compound as a potential sensitizer, irritant, and bioactive agent until proven otherwise. Do not rely solely on the absence of a "Toxic" skull-and-crossbones symbol to dictate your safety posture.
This guide synthesizes protocols for handling Boc-protected 7-azaindole derivatives, ensuring data integrity and personnel safety during drug discovery workflows.
PART 2: TECHNICAL SPECIFICATIONS & HAZARD PROFILING
Before opening the vial, confirm the identity and physical state. This compound is a critical scaffold in kinase inhibitor development.
Chemical Identity Table
| Parameter | Specification |
| Chemical Name | This compound |
| Common Class | Boc-protected 7-azaindole / Aminopyridine derivative |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Reactivity | Acid Sensitive: The Boc group cleaves in acidic conditions (TFA, HCl), releasing gas (isobutylene/CO2) and the free amine.[1][2] |
Hazard Risk Matrix (GHS Derived & inferred)
| Hazard Category | Risk Level | Operational Implication |
| Inhalation | High | Fine powders aerosolize easily. Potential for respiratory sensitization. |
| Skin Contact | Moderate | 7-azaindoles can be irritants.[3][4] Boc-protection increases lipophilicity, potentially aiding dermal absorption. |
| Eye Contact | Moderate | Mechanical irritation from dust; chemical irritation from basic nitrogen moieties. |
| Reactivity | Low/Med | Stable under ambient conditions.[3] Incompatible with strong acids (uncontrolled deprotection). |
PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) FRAMEWORK
We utilize a "Defense in Depth" strategy. Standard PPE is insufficient for novel chemical entities (NCEs) where potency is unknown.
PPE Selection Matrix
| Protection Zone | Minimum Requirement | Enhanced Requirement (High Quantity >1g) | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | P100/N95 Respirator + Fume Hood | Primary containment is engineering control. Respirators act as a fail-safe against powder drift. |
| Dermal (Hand) | Double Nitrile Gloves (min 5 mil thickness) | Long-cuff Nitrile (under) + Laminate (outer) | Nitrile provides good splash protection. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses leave gaps for airborne dust entry. Goggles seal the ocular cavity. |
| Body | Lab Coat (Cotton/Poly blend), buttoned | Tyvek® Sleeve Covers or Disposable Gown | Prevents accumulation of bioactive dust on street clothes or wrists (a common exposure point). |
PART 4: OPERATIONAL HANDLING PROTOCOLS
Workflow 1: Safe Weighing & Transfer (The "Static" Danger)
Context: Boc-protected heterocycles are often fluffy, electrostatic solids that "jump" away from spatulas.
-
Preparation:
-
Place the analytical balance inside the chemical fume hood or a powder containment enclosure.
-
Use an anti-static gun or ionizer bar if the powder is flighty.
-
-
The Transfer:
-
Do NOT use a flat spatula. Use a scoopula or a curved weighing boat to minimize spill potential.
-
Technique: Tare a closed vial. Add solid outside the balance (deep in the hood), then seal and weigh. This prevents contaminating the balance mechanism.
-
-
Solubilization:
-
Add solvent (DMSO/DMF) slowly .
-
Critical Check: Ensure no strong acids are present in the receiving vessel to prevent premature deprotection and gas evolution.
-
Workflow 2: Reaction Setup (Deprotection Risks)
Context: If your protocol involves removing the Boc group (e.g., using TFA or HCl), you are generating gas.
-
Venting: Ensure the reaction vessel is not sealed tight during acid addition. Use a bubbler or a needle vent.
-
Scrubbing: If generating significant isobutylene fumes, ensure the hood exhaust is functioning at maximum capacity.
PART 5: VISUALIZATION OF SAFETY LOGIC
The following diagram illustrates the decision-making process for handling this compound based on scale and physical state.
Figure 1: Operational safety logic flow for handling Boc-protected azaindole derivatives. Blue nodes indicate decision points; Red nodes indicate high-risk escalation.
PART 6: EMERGENCY RESPONSE & DISPOSAL
Accidental Release Measures:
-
Dry Spill: Do not dry sweep. Use a HEPA-filter vacuum or wet a paper towel with a compatible solvent (ethanol/water) to wipe up, preventing dust generation.
-
Skin Exposure: Immediately wash with soap and copious water for 15 minutes.[5][6] Do not use organic solvents (acetone/DMSO) on skin, as they may act as a vehicle, carrying the compound into the bloodstream [1].
Waste Disposal Logistics:
-
Stream: Segregate as "Solid Hazardous Waste" (for contaminated vials/gloves) or "Organic Liquid Waste" (for mother liquors).
-
Labeling: Clearly label as "Contains Boc-protected Azaindole."
-
Destruction: Incineration is the preferred method for organic heterocycles to ensure complete thermal decomposition [2].
PART 7: REFERENCES
-
PubChem. (n.d.). Compound Summary: Tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate. National Library of Medicine. Retrieved from [Link]
(Note: Always verify the specific Certificate of Analysis (CoA) for the batch in hand, as impurity profiles can alter safety requirements.)
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
